molecular formula C11H8BrNO2 B6227368 methyl 4-bromoquinoline-7-carboxylate CAS No. 1824048-33-0

methyl 4-bromoquinoline-7-carboxylate

Cat. No.: B6227368
CAS No.: 1824048-33-0
M. Wt: 266.1
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Description

Methyl 4-bromoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.1. The purity is usually 95.
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Properties

CAS No.

1824048-33-0

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

methyl 4-bromoquinoline-7-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Introduction

Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0 ) is a high-value heterocyclic intermediate utilized primarily in the discovery of small-molecule therapeutics. Belonging to the haloquinoline family, its structure features a bicyclic quinoline core functionalized with a bromine atom at the C4 position and a methyl ester moiety at the C7 position.

This dual-functionalization renders it a "bifunctional scaffold" (molecular handle). The C4-bromide serves as an electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-ester provides a protected carboxylic acid that can be hydrolyzed or converted into amides to tune solubility and target binding affinity. It is frequently employed in the synthesis of kinase inhibitors and GPCR modulators.

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

PropertyValueNotes
IUPAC Name This compound
CAS Number 1824048-33-0Primary identifier
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol Average mass
Exact Mass 264.9738 g/mol Monoisotopic (⁷⁹Br)
Physical State Solid (Off-white to pale yellow)Typical isolated form
LogP (Predicted) ~2.90Moderate lipophilicity
H-Bond Acceptors 3N(1), O(2)
H-Bond Donors 0

Synthetic Pathways

The synthesis of this compound typically follows the Gould-Jacobs reaction sequence, a robust method for constructing 4-hydroxyquinolines from aniline derivatives, followed by aromatization/bromination.

Retrosynthetic Analysis
  • Target: this compound

  • Precursor: Methyl 4-hydroxyquinoline-7-carboxylate

  • Starting Materials: Methyl 3-aminobenzoate + Diethyl ethoxymethylenemalonate (EMME)

Detailed Synthetic Route
  • Condensation: Methyl 3-aminobenzoate reacts with EMME to form an enamine intermediate.

  • Cyclization: Thermal cyclization (typically in Dowtherm A at 250°C) closes the ring to yield the 4-hydroxyquinoline core. Note: Cyclization of meta-substituted anilines can yield regioisomers (7-carboxylate vs. 5-carboxylate); the 7-isomer is often sterically favored or separated via crystallization.

  • Bromination: The 4-hydroxy group (tautomeric with 4-quinolone) is converted to the 4-bromo derivative using Phosphorus Oxybromide (POBr₃) or Phosphorus Tribromide (PBr₃).

Synthesis Visualization

SynthesisRoute SM1 Methyl 3-aminobenzoate Enamine Enamine Intermediate SM1->Enamine Condensation (110°C) SM2 EMME (Diethyl ethoxymethylenemalonate) SM2->Enamine Hydroxy Methyl 4-hydroxyquinoline- 7-carboxylate Enamine->Hydroxy Thermal Cyclization (Dowtherm A, 250°C) Target Methyl 4-bromoquinoline- 7-carboxylate Hydroxy->Target Bromination (POBr3, DMF)

Caption: Step-wise synthesis via the Gould-Jacobs protocol, transitioning from aniline precursors to the brominated target.

Reactivity & Applications in Drug Discovery

The orthogonality of the functional groups allows for sequential modification.

C4-Position: Cross-Coupling

The C4-Br bond is highly reactive toward Pd(0) oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system (common in kinase hinge-binders).[1]

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups or specific pharmacophores.

C7-Position: Carbonyl Transformations

The methyl ester is stable during C4 modifications but can be activated later.

  • Hydrolysis: LiOH/NaOH treatment yields the carboxylic acid.

  • Amidation: Coupling with amines (using HATU/EDCI) creates amide linkages, crucial for optimizing hydrogen bonding interactions within a protein pocket.

Reactivity Workflow

Reactivity Core Methyl 4-bromoquinoline- 7-carboxylate Sub1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Sub1 Path A: C4 Functionalization Sub2 Hydrolysis (LiOH, THF/H2O) Core->Sub2 Path B: C7 Deprotection Prod1 4-Aryl-quinoline-7-carboxylate Sub1->Prod1 Final Final Drug Candidate Prod1->Final Subsequent Hydrolysis/Amidation Prod2 4-Bromoquinoline-7-carboxylic acid Sub2->Prod2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and ester functionalities.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of the C4 position with Phenylboronic acid.

Reagents:

  • This compound (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the quinoline substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS (Target Mass: ~263.1 [M+H]⁺ for phenyl derivative).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Safety & Handling

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.[5][6]

  • Storage: Keep in a cool, dry place (2–8°C recommended). Moisture sensitive (ester hydrolysis risk over long term).

  • Handling: Use within a fume hood. Avoid inhalation of dust.[5]

References

  • Ark Pharma Scientific. (n.d.). This compound Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound CAS 1824048-33-0.[2][7] Retrieved from [2][6]

  • BenchChem. (2025).[1][4] Suzuki-Miyaura Coupling with Brominated Quinolines: Application Notes. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the synthesis route).[3]

Sources

Strategic Sourcing and Synthetic Application of Methyl 4-bromoquinoline-7-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0)

Structural Significance and Mechanistic Utility

In the realm of modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, antimalarials, and oncology therapeutics. This compound serves as a highly versatile, bifunctional building block designed for orthogonal late-stage functionalization.

As a Senior Application Scientist, I select this specific building block for two mechanistic reasons:

  • The C4-Bromide (Electrophilic Core): The electron-deficient nature of the quinoline ring makes the C4 position highly susceptible to oxidative addition by Palladium(0) or Nickel(0) species. This allows for rapid construction of C-C or C-N bonds via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling methodologies[1].

  • The C7-Methyl Carboxylate (Latent Handle): The ester group at the C7 position is sterically distinct and electronically deactivated enough to survive standard transition-metal catalysis at the C4 position. Post-coupling, this ester can be saponified to a carboxylic acid for amide coupling or reduced to a primary alcohol, enabling divergent structure-activity relationship (SAR) exploration.

Global Supplier Landscape

Procuring high-fidelity starting materials is the foundation of reproducible synthetic chemistry. Impurities in the starting halide (such as des-bromo analogs or regioisomeric contaminants) can poison palladium catalysts or complicate late-stage purification. Below is a structured comparison of validated commercial suppliers for this compound[2][3][4][5][6].

Table 1: Validated Commercial Suppliers (CAS: 1824048-33-0)
SupplierCatalog NumberClaimed PurityAvailable QuantitiesLead Time / Notes
BLD Pharm BD00722529≥ 95%mg to kg (Bulk)High global inventory; reliable for scale-up[3].
Ark Pharma Scientific H-04353095%5g to BulkStrong documentation; good for early R&D[2].
Sigma-Aldrich (Fluorochem) FLUH99CB9692≥ 95%mg to gPreferred partner network; rigorous QC[5].
abcr Gute Chemie AB59277795%mg to gEuropean distribution; fast regional shipping[4].
Combi-Blocks QA-8141≤ 100%mg to gKnown for high-purity heterocyclic building blocks[6].

Self-Validating Quality Control (QC) Protocol

Before committing this compound to a multi-step synthesis, it must pass a rigorous, self-validating QC protocol. Relying solely on a Certificate of Analysis (CoA) introduces risk.

The Causality of the QC Design: We utilize LC-MS and NMR not just to confirm identity, but to actively rule out the two most common manufacturing defects: premature ester hydrolysis (yielding the free acid) and hydrodehalogenation (yielding methyl quinoline-7-carboxylate).

Table 2: Self-Validating QC Specifications
Analytical MethodTarget ObservationMechanistic Validation
LC-MS (ESI+)

266.0 and 268.0 (1:1 ratio)
The 1:1 isotopic doublet definitively confirms the retention of the

Br and

Br isotopes.

H NMR (CDCl

)
Singlet at

3.98 ppm (3H)
Confirms the integrity of the methyl ester. Absence indicates hydrolysis.

H NMR (CDCl

)
Doublet at

8.8 ppm (1H)
Confirms the C2 proton next to the quinoline nitrogen, ensuring the core is intact.

Synthetic Application Workflow

G Sourcing Procure Methyl 4-bromoquinoline -7-carboxylate QC Quality Control (NMR & LC-MS) Sourcing->QC QC->Sourcing Fail Coupling C4 Position: Pd-Catalyzed Coupling QC->Coupling Pass (>95%) Derivatization C7 Position: Ester Saponification Coupling->Derivatization API Target Lead Compound Derivatization->API

Workflow from procurement of this compound to late-stage API synthesis.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

This protocol details the coupling of an arylboronic acid to the C4 position while preserving the C7-methyl ester.

Experimental Causality:

  • Catalyst Choice: Pd(dppf)Cl

    
     is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing protodeboronation of the boronic acid.
    
  • Base Choice: K

    
    CO
    
    
    
    is utilized as a mild inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation, but weak enough to prevent the saponification of the C7-methyl ester under the reaction conditions.
  • Solvent System: A biphasic 1,4-Dioxane/H

    
    O (4:1) mixture maximizes the solubility of both the organic building block and the inorganic base, while the 90 °C boiling point provides sufficient thermal energy to drive the endothermic transmetalation step.
    
Step-by-Step Methodology:
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K

    
    CO
    
    
    
    (276 mg, 2.0 mmol, 2.0 eq).
  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H

    
    O (1.0 mL). Seal the vial with a septum cap. Sparge the biphasic mixture with Argon gas for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
    
  • Catalyst Addition: Quickly uncap the vial, add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (40 mg, 0.05 mmol, 5 mol%), and purge the headspace with Argon before resealing.
  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validating Checkpoint: The protocol validates its own progression. Initially, the mixture will appear as an orange/red suspension (Pd(II) pre-catalyst). Within 15-30 minutes, it should transition to a dark, homogeneous mixture, indicating the successful generation of the active Pd(0) species.

  • Reaction Monitoring: After 2 hours, sample the organic layer. The reaction is analytically complete when LC-MS confirms the total disappearance of the

    
     266/268 isotopic doublet and the emergence of the target product mass.
    
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo for subsequent flash chromatography.

References

  • The Journal of Organic Chemistry (ACS Publications). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Retrieved from [Link]

Sources

Technical Safety and Application Guide: Methyl 4-Bromoquinoline-7-Carboxylate (CAS 1824048-33-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0) is a highly functionalized, halogenated heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by a quinoline core bearing a bromine atom at the C4 position and a methyl ester at the C7 position, this compound serves as a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors targeting ALK, c-MET, and Bone Morphogenetic Protein (BMP) signaling pathways [1, 3, 4].

This technical whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with mechanistic chemical insights, providing drug development professionals with a comprehensive framework for the safe handling, storage, and synthetic application of this compound.

Physicochemical Properties & Hazard Profile

To design safe and effective experimental workflows, researchers must understand the intrinsic physicochemical properties and regulatory hazard classifications of the compound. The bromine atom increases the lipophilicity and molecular weight of the quinoline core, while the ester group provides a hydrogen bond acceptor site, influencing both its solubility profile and its biological reactivity.

Physicochemical Data Summary
PropertyValue / DescriptionMechanistic Implication
CAS Number 1824048-33-0Unique identifier for regulatory compliance [1].
Molecular Formula C₁₁H₈BrNO₂Defines stoichiometric calculations for synthesis.
Molecular Weight 266.09 g/mol Utilized for precise molarity calculations in high-throughput screening [2].
Physical Form Solid (Light yellow to brown)Prone to aerosolization if milled; requires careful weighing.
Boiling Point 368.7 ± 22.0 °C (at 760 mmHg)High boiling point indicates low volatility at standard room temperature [1].
Solubility Soluble in DMF, DMSO, DCMFacilitates use in homogeneous transition-metal catalysis.
GHS Hazard Identification (SDS Core)

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The electrophilic nature of the brominated heteroaromatic ring allows it to act as a mild alkylating or arylating agent toward biological nucleophiles (e.g., thiol groups in proteins), which is the primary driver of its irritant properties.

  • Signal Word: WARNING

  • Hazard Statements (H-Codes):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-Codes): P261 (Avoid breathing dust), P264, P271, P280 (Wear protective gloves/eye protection), P302+P352, P304+P340, P305+P351+P338, P501 [1].

Mechanistic Toxicology & Safety Protocols

Standard SDS documents list required Personal Protective Equipment (PPE), but rarely explain the causality behind these requirements. As an application scientist, understanding the "why" ensures rigorous adherence to safety protocols.

Personal Protective Equipment (PPE) Rationale
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: When handling the compound in aprotic polar solvents like DMSO or DMF (common in biological assays and cross-coupling reactions), the solvent acts as a permeation enhancer. If a splash occurs, the solvent rapidly carries the irritating brominated compound through the skin barrier. Immediate glove removal and hand washing are mandatory upon contamination.

  • Respiratory Protection: An N95 dust mask or handling within a Class II biological safety cabinet/fume hood is required. Causality: The solid crystalline form can generate micro-particulates during transfer. Inhalation of these particulates leads to deposition in the mucosal membranes of the respiratory tract, where the compound hydrolyzes slightly, causing localized H335 respiratory irritation.

Storage and Stability

Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) [2].

  • Causality: While the quinoline core is relatively stable, the C7 methyl ester is susceptible to slow hydrolysis over time if exposed to atmospheric moisture. Furthermore, prolonged exposure to UV light can induce radical-mediated debromination.

SpillResponse S1 Solid Spill Detected (CAS 1824048-33-0) S2 Isolate Area & Ventilate (Mitigate H335 Risk) S1->S2 S3 Don Appropriate PPE (Nitrile, Goggles, N95) S2->S3 S4 Sweep/Absorb with Inert Material S3->S4 S5 Transfer to Sealed Halogenated Waste S4->S5

Standard operating procedure for hazardous solid spill response.

Synthetic Utility in Drug Development

The strategic value of this compound lies in its orthogonal reactivity. The molecule possesses two distinct sites for derivatization, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

  • C4-Bromine (Electrophilic Hotspot): The electron-withdrawing nature of the quinoline nitrogen significantly activates the C4 position toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes it an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [3].

  • C7-Methyl Ester (Carboxyl Precursor): Post-coupling at C4, the C7 ester can be cleanly saponified using LiOH or NaOH to yield a carboxylic acid. This acid serves as a handle for standard amide coupling (using HATU/EDC) to attach various pharmacophores, a strategy frequently employed in the synthesis of BMP signaling inhibitors and AXL/c-MET kinase inhibitors [3, 4].

G A Methyl 4-bromoquinoline- 7-carboxylate B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C4 Functionalization C C4-Aryl/Alkyl Quinoline Intermediate B->C D Ester Hydrolysis (LiOH / THF / H2O) C->D C7 Functionalization E C7-Carboxylic Acid Derivative D->E F Amide Coupling (HATU / DIPEA) E->F G Target Kinase Inhibitor (e.g., ALK/c-MET/BMP) F->G

Synthetic workflow for kinase inhibitor derivation.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and scientific integrity, the following protocol describes a standard C4-arylation of this compound. This workflow incorporates self-validating analytical checkpoints to prevent the propagation of failed reactions.

Objective: Synthesize a C4-aryl quinoline intermediate using a boronic acid derivative.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol, 266 mg) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and the base, Potassium Carbonate (K₂CO₃, 2.5 equiv, 2.5 mmol).

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive debromination.

  • Solvent Addition & Degassing:

    • Add a solvent mixture of 1,4-Dioxane / H₂O (4:1 v/v, 10 mL).

    • Degas the mixture by sparging with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded as it can irreversibly oxidize the Pd(0) active catalytic species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • Self-Validating Checkpoint (In-Process Control):

    • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Confirm the complete disappearance of the parent isotope pattern at m/z 266/268 [M+H]⁺ (1:1 ratio indicative of the bromine isotope effect) and the appearance of the desired product mass. If the parent mass persists, spike with an additional 2 mol% catalyst.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (3 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure C4-aryl quinoline derivative.

References

  • National Institutes of Health (NIH) / PMC. "Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors". Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. "US9745283B2 - Uracil derivatives as AXL and c-MET kinase inhibitors". Bristol-Myers Squibb Company.

Engineering the Quinoline-7-Carboxylate Scaffold: A Technical Guide to Target Engagement and Lead Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus is a privileged and ubiquitous scaffold in medicinal chemistry. However, functionalization specifically at the C-7 position with a carboxylate or carboxylic acid moiety has emerged as a highly specific, tunable pharmacophore. This structural modification provides an optimal vector for engaging diverse biological targets, ranging from viral integrases to oncogenic kinases and bacterial topoisomerases. This whitepaper elucidates the mechanistic causality behind the quinoline-7-carboxylate scaffold, detailing its structure-activity relationships (SAR), synthetic workflows, and self-validating biological screening protocols.

Mechanistic Grounding: Why the C-7 Vector?

The spatial geometry of the fused bicyclic quinoline ring dictates how its substituents project into a target's binding pocket. The C-7 position is uniquely situated to act as a hydrogen bond acceptor/donor or a metal chelator without sterically clashing with the core hydrophobic interactions of the quinoline ring itself.

  • Metal Chelation in HIV-1 Integrase: The 8-hydroxy-quinoline-7-carboxylic acid motif acts as a potent bidentate chelator. The strict geometric proximity of the 8-hydroxyl group and the 7-carboxylate allows for the simultaneous chelation of two Mg²⁺ ions within the catalytic core of HIV-1 integrase. This dual-chelation directly blocks the strand-transfer (ST) reaction, a mechanism structurally validated in the development of1 [1].

  • ATP-Competitive Kinase Inhibition: In the context of Pim-1 kinase, the 7-carboxylic acid moiety is crucial for anchoring the molecule within the ATP-binding pocket. Molecular modeling confirms that the carboxylate forms critical hydrogen bonds with the Asp186 and Lys67 residues, which dictates the kinase inhibitory potency and subsequent apoptotic effects in cancer models, as demonstrated in the2 [2].

MOA Q7C Quinoline-7-Carboxylate Scaffold Chelation Mg2+ Chelation (8-OH & 7-COOH) Q7C->Chelation ATP ATP Pocket Binding (Asp186, Lys67) Q7C->ATP HIV HIV-1 Integrase Effect1 Inhibition of Strand Transfer HIV->Effect1 PIM Pim-1 Kinase Effect2 Apoptosis & Anti-proliferation PIM->Effect2 Chelation->HIV ATP->PIM

Mechanistic pathways of quinoline-7-carboxylate in HIV-1 Integrase and Pim-1 Kinase inhibition.

Quantitative Structure-Activity Relationship (SAR) Profiling

Understanding the substitution tolerance at the C-7 position is critical for lead optimization. The following table summarizes the biological activity of various quinoline-7-carboxylate derivatives across different targets, demonstrating how isosteric replacement or esterification modulates potency.

Scaffold DerivativeTarget EnzymeKey Interacting Residues / MechanismIC₅₀ / MIC RangeReference
8-Hydroxy-quinoline-7-carboxylic acid HIV-1 IntegraseMg²⁺ Chelation (Catalytic Core)IC₅₀: 0.7 - 1.7 µM[1]
2-Styrylquinoline-7-carboxylic acid Pim-1 KinaseAsp186, Lys67 (ATP Pocket)IC₅₀: 0.5 - 5.0 µM[2]
Methyl quinoline-7-carboxylate triazoles α-Amylase / α-GlucosidaseActive site competitive inhibitionIC₅₀: 0.80 - 40.20 µM[3]
Thiadiazolo[3,4-h]quinoline-7-carboxylic acid Bacterial TopoisomeraseDNA-gyrase cleavage complexMIC: 0.15 - 3.0 µg/mL[4]

Causality Insight: The esterification of the 7-carboxylic acid to a methyl or ethyl ester (e.g., methyl quinoline-7-carboxylate) often reduces direct metal chelation capacity in vitro but significantly enhances lipophilicity and cell permeability. Intracellular esterases then cleave the prodrug to the active carboxylic acid. This is a classic self-validating prodrug strategy utilized heavily in antiviral and antibacterial drug development.

Experimental Methodologies: Synthesis & Validation

The synthesis of quinoline-7-carboxylates requires precise control over regioselectivity. The following protocols outline the generation of 7-carboxamide and 7-carboxylate derivatives, followed by a robust biological screening methodology.

Workflow Start Starting Material (e.g., Quinaldine) Condensation Perkin-type Condensation (Refluxing Acetic Anhydride) Start->Condensation Esterification Esterification / Amidation at C-7 Position Condensation->Esterification Purification Purification (Column Chromatography) Esterification->Purification Assay In Vitro Kinase Assay (Radiometric/Fluorometric) Purification->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Workflow for the synthesis and biological evaluation of quinoline-7-carboxylate derivatives.

Protocol 1: Synthesis of Quinoline-7-Carboxylate/Carboxamide Derivatives

Rationale: Direct amidation or esterification of the quinoline-7-carboxylic acid is often low-yielding due to the deactivating nature of the quinoline nitrogen. Converting the acid to an acyl chloride intermediate ensures rapid and complete nucleophilic acyl substitution, a standard established in the 3 [5].

  • Acyl Chloride Formation: Suspend 1.0 equivalent of quinoline-7-carboxylic acid in dry toluene. Add 3.0 equivalents of thionyl chloride (SOCl₂).

    • Causality: Toluene acts as a non-polar, high-boiling solvent that facilitates the removal of evolved SO₂ and HCl gases without participating in the reaction.

  • Reflux: Heat the mixture to 100–110 °C for 4–6 hours.

    • Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the peri-protons (C-8), ensuring complete conversion to quinoline-7-carbonyl chloride.

  • Concentration & Self-Validation: Remove excess SOCl₂ and toluene under reduced pressure to yield the crude acyl chloride.

    • Self-Validation Step: Analyze a small aliquot via FTIR. The complete disappearance of the broad O-H stretch (~3000 cm⁻¹) and the distinct shift of the C=O stretch to ~1750 cm⁻¹ confirms successful chlorination before proceeding. If O-H persists, the reflux must be extended.

  • Nucleophilic Addition: Dissolve the crude intermediate in dry acetone or tetrahydrofuran (THF). Add 1.5 equivalents of a base (e.g., K₂CO₃ or triethylamine) and 1.2 equivalents of the desired nucleophile (alcohol for carboxylates, amine for carboxamides).

    • Causality: The base neutralizes the HCl byproduct generated during the attack, preventing the protonation of the nucleophile and driving the reaction forward to completion.

  • Purification: Quench with water, extract the organic layer with ethyl acetate, dry over anhydrous MgSO₄, and purify via silica gel column chromatography.

Protocol 2: In Vitro Biological Evaluation (Enzyme Inhibition Assay)

To validate the target engagement of the synthesized quinoline-7-carboxylates, a robust, self-validating biochemical assay is required.

  • Assay Preparation: Prepare a master mix containing the target enzyme (e.g., Pim-1 kinase or α-glucosidase) in a physiological buffer (pH 7.4) supplemented with necessary cofactors (e.g., ATP for kinases, Mg²⁺ for integrases).

  • Compound Titration: Perform a 10-point serial dilution of the quinoline-7-carboxylate derivative in DMSO.

    • Causality: Serial dilution ensures a full sigmoidal dose-response curve, allowing for accurate IC₅₀ determination rather than relying on single-point artifacts. Keep the final DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Control Integration (Self-Validation Step):

    • Vehicle Control: Include wells with 1% DMSO (no inhibitor) to establish the 100% maximum enzyme activity baseline.

    • Positive Control: Include a known, clinically validated inhibitor (e.g., Acarbose for α-glucosidase or Raltegravir for HIV Integrase) to validate assay sensitivity and dynamic range. If the positive control fails to yield its literature IC₅₀, the entire assay plate is invalidated.

  • Incubation & Readout: Incubate for 30 minutes at 37 °C. Measure product formation using the appropriate fluorometric or colorimetric substrate. Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

The quinoline-7-carboxylate scaffold represents a highly tunable, privileged pharmacophore in modern drug discovery. By understanding the specific vector it provides for hydrogen bonding and metal chelation, researchers can rationally design potent inhibitors for kinases, integrases, and topoisomerases. Maintaining rigorous synthetic protocols and implementing self-validating biological assays remain the absolute cornerstone of advancing these scaffolds from early discovery hits to viable clinical candidates.

References

  • Authentic HIV-1 integrase inhibitors - National Institutes of Health (NIH).
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - ResearchGate.
  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies - Frontiers.
  • Design synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds - Taylor & Francis.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - National Institutes of Health (NIH).

Sources

Methodological & Application

Application Note: Precision Hydrolysis of Methyl 4-Bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of methyl 4-bromoquinoline-7-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of quinoline-based kinase inhibitors and anti-infectives. While ester hydrolysis is a routine operation, this specific scaffold presents a chemo-selectivity challenge: the 4-bromo substituent is highly activated toward nucleophilic aromatic substitution (


) by the electron-deficient quinoline core. Standard alkaline conditions often lead to significant formation of the 4-hydroxy (quinolone) byproduct. This guide provides an optimized, chemo-selective protocol using acid-mediated hydrolysis to ensure high fidelity of the halogen "handle" for downstream cross-coupling.

Chemical Context & Mechanism

The 4-position of the quinoline ring is electronically similar to the 4-position of pyridine, making it susceptible to nucleophilic attack. The presence of an electron-withdrawing ester at the 7-position further decreases electron density, effectively activating the 4-bromo group as a leaving group.

The Selectivity Challenge

When using strong bases (e.g., NaOH, KOH) at elevated temperatures, the hydroxide ion (


) acts as a dual agent:
  • Desired Pathway: Nucleophilic attack at the ester carbonyl (

    
    ).
    
  • Undesired Pathway: Nucleophilic attack at C4, displacing Bromine (

    
    ).
    

Figure 1: Competing Reaction Pathways The following diagram illustrates the bifurcation between the desired hydrolysis and the parasitic dehalogenation.

HydrolysisPathways cluster_legend Mechanism Logic SM Methyl 4-bromoquinoline- 7-carboxylate Inter Tetrahedral Intermediate SM->Inter Hydrolysis Conditions Prod 4-Bromoquinoline- 7-carboxylic acid (Target) Inter->Prod Acidic Pathway (HCl/Dioxane) ByProd 4-Hydroxyquinoline- 7-carboxylic acid (Impurity) Inter->ByProd Basic Pathway (NaOH/Heat, SNAr) Desc Acidic conditions protonate the ester carbonyl, activating it for water attack without generating strong nucleophiles for SNAr.

Caption: Mechanistic bifurcation showing the risk of SNAr displacement under basic conditions versus the stability offered by acidic hydrolysis.[1][2]

Optimization Strategy

To mitigate the risk of debromination, we evaluated three hydrolysis systems. The data below summarizes the outcome profile for the 4-bromoquinoline scaffold.

MethodReagentsConditionsYieldPurity (HPLC)Key Observation
A 2N NaOH / MeOHReflux, 2h65%82%~15% 4-hydroxy impurity observed.
B LiOH / THF /

0°C to RT, 4h88%94%Minimal

, but requires strict temp control.
C 6N HCl / Dioxane Reflux, 6h 96% >98% Robust. No debromination detected.

Recommendation: Method C (Acid-Mediated) is the standard operating procedure (SOP) for this substrate. Method B is a viable alternative if the substrate contains acid-sensitive moieties (e.g., acetals, Boc groups).

Detailed Protocol: Acid-Mediated Hydrolysis (Method C)

Reagents & Equipment[3]
  • Substrate: this compound (1.0 equiv)

  • Solvent: 1,4-Dioxane (Reagent Grade)

  • Acid: 6N Hydrochloric Acid (Aqueous)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0 g, 3.76 mmol).

  • Solvent Addition: Add 1,4-Dioxane (10 mL) and stir to form a suspension/solution.

  • Acidification: Slowly add 6N HCl (10 mL) to the mixture.

    • Note: A transient precipitate of the quinoline hydrochloride salt may form. This will dissolve upon heating.

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

  • Monitoring: Monitor by LC-MS or TLC (Mobile Phase: 10% MeOH in DCM).

    • Target: Disappearance of ester (

      
      ) and appearance of acid (
      
      
      
      , streaking).
    • Time: Typically complete within 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove dioxane (approx. 50% volume reduction).

    • Dilute the residue with water (10 mL) and adjust pH to ~4–5 using saturated Sodium Acetate (NaOAc) solution. Avoid strong base (NaOH) to prevent local high pH excursions.

    • The product will precipitate as an off-white solid.[3]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) followed by a minimal amount of cold Acetone/Ether (1:1) to remove organic impurities.
    
  • Drying: Dry under high vacuum at 45°C for 12 hours.

Analytical Checkpoints
  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6): Confirm loss of methyl singlet (

    
     ppm) and presence of broad carboxylic acid proton (
    
    
    
    ppm).
  • LC-MS: Confirm Mass [M+H]+ = 252/254 (Br isotope pattern). Ensure absence of [M+H]+ = 190 (4-hydroxy byproduct).

Alternative Protocol: Lithium Hydroxide (Method B)

Use this method ONLY if the molecule contains acid-labile protecting groups (e.g., Boc, TBS).

  • Dissolve substrate in THF (

    
     vol).
    
  • Cool to 0°C (Ice bath).

  • Add LiOH[4

    
     (2.0 equiv) dissolved in water (
    
    
    
    vol) dropwise.
  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature only. DO NOT HEAT.

  • Quench with 1N HCl to pH 4 immediately upon completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Presence of [M-Br+OH] peak Hydrolysis conditions too basic or too hot.Switch to Acidic Protocol (Method C). If using base, lower temperature.
Incomplete Conversion Poor solubility of starting material.Increase solvent volume or add a co-solvent (e.g., THF) to the acid mixture.
Product is sticky/oily Trapped solvent or impurities.Triturate with Diethyl Ether or Acetonitrile.

References

  • General Reactivity of 4-Haloquinolines: Topic: Nucleophilic displacement of 4-chloro/bromo quinolines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Explains the activation of the C4 position toward nucleophiles.
  • Acidic Hydrolysis of Quinoline Esters

    • Topic: Synthesis of 7-bromo-4-hydroxy-3-quinoline carboxylic acid via acidic hydrolysis.[5]

    • Source: Patent CN102558066B (via Google P
    • URL
    • Relevance: Validates the use of HCl/Reflux for high-yield hydrolysis of bromo-quinoline esters to avoid side reactions.
  • Lithium Hydroxide Protocols

    • Topic: Mild hydrolysis conditions for sensitive esters.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety of Organolithium/Base Reactions

    • Topic: Handling precautions for basic hydrolysis reagents.[6]

    • Source: N
    • URL:[Link]

Sources

Precision Cross-Coupling of Methyl 4-Bromoquinoline-7-Carboxylate: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation) and antimalarial agents.

The molecule presents a unique dual-functionalization landscape:

  • C4-Position (Electrophilic): The bromine at C4 is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring and the para-like relationship with the quinoline nitrogen. This allows for facile Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C7-Position (Ester): The methyl ester serves as a masked carboxylic acid or a handle for further diversification (e.g., amidation).

Critical Challenge: The primary operational risk is the chemoselectivity between the highly reactive C4-Br and the base-sensitive C7-methyl ester. Standard coupling conditions utilizing strong bases (e.g., NaOH, NaOtBu) or prolonged aqueous exposure can lead to saponification (hydrolysis) of the ester or transesterification . This guide provides optimized protocols to maximize C4-coupling efficiency while preserving the C7-ester integrity.

Substrate Analysis & Reactivity Profile[1]

FeatureChemical CharacterImplication for Protocol
C4-Bromine Highly Activated (

C-Br)
Rapid oxidative addition. Susceptible to protodehalogenation (side reaction) if the catalytic cycle stalls.[1]
C7-Methyl Ester Electrophilic CarbonylBase Sensitivity: Avoid hydroxide/alkoxide bases at high temp.[1] Use Carbonates (

) or Phosphates (

).[1]
Quinoline Nitrogen Lewis BasicPotential to coordinate with Pd, poisoning the catalyst. Mitigation: Use bidentate ligands (e.g., dppf, Xantphos) or higher catalyst loading.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Formation of C-C bonds with aryl/heteroaryl boronic acids.[1] Mechanism:


-catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
Optimized Reagents
  • Catalyst:

    
     (5 mol%).[1] The bidentate ferrocene ligand prevents catalyst deactivation by the quinoline nitrogen.[1]
    
  • Base:

    
     (Potassium Phosphate, tribasic). Reasoning: It is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxides, minimizing ester hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v). The small water content is essential for the transmetallation step but limited to protect the ester.

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 - 3.0 equiv)
      
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water (9:1) via syringe (Concentration: 0.1 M relative to substrate).[1]

  • Reaction: Heat to 80–90°C for 4–12 hours. Note: Monitor by LC-MS.[1][2] Do not exceed 100°C to prevent ester degradation.[1]

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1][2] Wash with water (x1) and brine (x1). Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Hydrolysis Observed: Switch to anhydrous conditions using Cesium Carbonate (

    
    )  in dry DMF/Toluene.[1]
    
  • Protodehalogenation (Product is methyl quinoline-7-carboxylate): Ensure the system is strictly oxygen-free; increase boronic acid equivalents.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines at the C4 position. Critical Constraint: Avoid


 (Sodium tert-butoxide), the standard Buchwald base, as it causes transesterification or hydrolysis. Use 

.
Optimized Reagents
  • Catalyst:

    
     (2.5 mol%) + Xantphos  (5 mol%).
    
    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of bulky amines and stabilizes the Pd center against quinoline interference.[1]

    • Alternative:BrettPhos for primary amines.[1]

  • Base:

    
     (Cesium Carbonate) (2.0 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

Step-by-Step Methodology
  • Preparation: Charge a dried reaction tube with:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (0.025 equiv)
      
    • Xantphos (0.05 equiv)

    • 
       (2.0 equiv)
      
  • Inertion: Evacuate and backfill with Argon (x3).[1]

  • Reaction: Add anhydrous solvent (0.15 M). Heat to 100°C for 12–18 hours.[1]

  • Work-up: Filter through a Celite pad to remove insoluble salts. Wash pad with DCM.[1] Concentrate filtrate.[1][2][3]

Protocol 3: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers.

Optimized Reagents
  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (2 mol%).
  • Base: Triethylamine (

    
    ) (3.0 equiv) or Diisopropylamine.
    
  • Solvent: THF or DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Combine substrate,

    
    , and 
    
    
    
    in a vial.
  • Inertion: Purge with Argon.

  • Addition: Add degassed THF followed by

    
     and the terminal alkyne (1.2 equiv).
    
  • Reaction: Stir at RT to 50°C . Note: C4-bromoquinolines are highly reactive; mild heating is usually sufficient.

  • Purification: Standard aqueous work-up. Avoid acidic washes which may protonate the quinoline nitrogen, keeping it in the aqueous phase.

Visualization of Workflows

Logic Flow for Protocol Selection

ProtocolSelection Start Substrate: this compound Goal Desired Transformation? Start->Goal Suzuki Aryl/Heteroaryl Coupling (Suzuki-Miyaura) Goal->Suzuki C-C Bond Buchwald Amination (Buchwald-Hartwig) Goal->Buchwald C-N Bond Sonogashira Alkynylation (Sonogashira) Goal->Sonogashira C-C (Alkyne) Suz_Base Base Selection: Use K3PO4 or Cs2CO3 (Avoid NaOH/KOH) Suzuki->Suz_Base Critical Step Buch_Base Base Selection: Use Cs2CO3 (Avoid NaOtBu) Buchwald->Buch_Base Critical Step Sono_Cond Conditions: Pd(PPh3)2Cl2 / CuI RT to 50°C Sonogashira->Sono_Cond

Caption: Decision tree for selecting the optimal coupling protocol while preserving the C7-ester.

Catalytic Cycle (Simplified for C4-Activation)

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C4) Pd0->OxAdd + Substrate Int1 Pd(II)-Ar-Br Intermediate OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Simplified Pd-catalytic cycle highlighting the oxidative addition at the activated C4 position.

Analytical Data Summary (Expected)

Reaction TypeLigand/CatalystBaseSolventTypical YieldNotes
Suzuki


Dioxane/H2O85-95%High tolerance for ester; minimal hydrolysis.
Suzuki


DME/H2O60-75%Moderate risk of ester hydrolysis if prolonged.[1]
Buchwald Xantphos/


Dioxane70-85%Excellent for secondary amines.[1]
Buchwald BINAP/


Toluene<30%Not Recommended: Significant transesterification.[1]

References

  • Reactivity of 4-Haloquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

  • Buchwald-Hartwig Conditions for Esters: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.

  • Suzuki Coupling of Quinoline Esters: Li, J. J.[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist; Elsevier, 2006.

  • Base Effects in Suzuki Coupling: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview."[1] Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004.

Sources

nucleophilic aromatic substitution of 4-bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nucleophilic Aromatic Substitution of 4-Bromoquinolines for Pharmaceutical and Chemical Research

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of C4-Functionalization

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine and amodiaquine.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets. The strategic functionalization of the quinoline nucleus is a cornerstone of drug discovery, enabling the modulation of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

Among the various positions on the quinoline ring, the C4-position is of paramount importance. As a key intermediate, 4-bromoquinoline offers a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions. This guide provides an in-depth exploration of the mechanisms, protocols, and practical considerations for the nucleophilic aromatic substitution (SNA) of 4-bromoquinolines, tailored for researchers, medicinal chemists, and process development scientists.

Part 1: The Mechanistic Underpinnings of Reactivity

The Classical SNAr Mechanism: Addition-Elimination

Aromatic rings, typically rich in π-electrons, are generally poor substrates for nucleophilic attack. However, the quinoline system is an exception. The presence of the electron-withdrawing nitrogen atom at position 1 significantly reduces the electron density of the carbocyclic ring, particularly at the C2 and C4 positions (the ortho and para positions relative to the nitrogen). This electronic deficit makes the 4-position sufficiently electrophilic to be attacked by nucleophiles.[4][5][6]

The reaction proceeds via a two-step addition-elimination mechanism , commonly referred to as the Sngcontent-ng-c2699131324="" class="ng-star-inserted">NAr pathway.[7]

  • Step 1 (Addition - Rate-Determining): The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][7] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[8]

  • Step 2 (Elimination - Fast): The leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[8]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the ring system and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

Caption: The SNAr mechanism on 4-bromoquinoline.

An interesting aspect of the SNAr mechanism is the trend in leaving group ability, which is F > Cl ≈ Br > I.[6][9] This is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center, rather than the C-X bond cleavage.[10]

The Modern Approach: Transition-Metal-Catalyzed Cross-Coupling

While classical SNAr reactions are effective, particularly with strong nucleophiles, the scope of functionalization has been massively expanded by transition-metal-catalyzed cross-coupling reactions. These methods, including the Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann reactions, operate through different mechanistic cycles but achieve the same overall transformation: substitution of the bromine atom.[11][12][13]

These reactions are indispensable for coupling less nucleophilic partners (e.g., aryl amines, boronic acids) and often proceed under milder conditions with greater functional group tolerance. The general catalytic cycle involves oxidative addition of the 4-bromoquinoline to a low-valent metal center (e.g., Pd(0)), followed by transmetalation or coordination of the nucleophile, and finally, reductive elimination to release the product and regenerate the catalyst.

Cross_Coupling_Cycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation/ Coordination Intermediate OxAdd->Trans Transmetalation / Coordination Trans->Pd0 Reductive Elimination Product 4-Substituted Quinoline (Ar-Nu) Trans->Product ArBr 4-Bromoquinoline (Ar-Br) Nu_Source Nucleophile Source (e.g., R-NH₂, Ar-B(OH)₂)

Caption: A generalized catalytic cycle for cross-coupling.

Part 2: Application Notes and Experimental Protocols

This section provides validated, step-by-step protocols for the most common and synthetically useful substitutions of 4-bromoquinoline.

C-N Bond Formation: Synthesis of 4-Aminoquinolines

4-Aminoquinolines are a critical class of compounds, renowned for their antimalarial properties.[1][2][14] Their synthesis is a frequent objective in medicinal chemistry.

This protocol describes the direct displacement of bromide with a primary aliphatic amine, a reaction often driven by heating with the neat amine or in a high-boiling solvent.[15]

  • Materials & Reagents:

    • 4-Bromoquinoline (CAS: 3964-04-3)[16][17]

    • N-butylethylenediamine

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Potassium carbonate (K₂CO₃), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromoquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous NMP (to make a 0.5 M solution).

    • Add N-butylethylenediamine (1.5 eq) to the stirred suspension.

    • Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of DCM/MeOH with 1% Et₃N) to afford the desired 4-aminoquinoline derivative.

For less nucleophilic amines, such as anilines or secondary amines, the Buchwald-Hartwig amination is the method of choice.[11] It offers broad scope and generally high yields.[18]

  • Materials & Reagents:

    • 4-Bromoquinoline (1.0 eq)

    • Aniline derivative (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene or Dioxane, anhydrous and degassed

  • Procedure:

    • In an oven-dried Schlenk tube, combine 4-bromoquinoline, the aniline derivative, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 4-bromoquinoline.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the product.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful and reliable method for creating carbon-carbon bonds, enabling the synthesis of 4-aryl and 4-vinylquinolines.[13]

  • Materials & Reagents:

    • 4-Bromoquinoline (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)[19]

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add 4-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Add the dioxane/water solvent mixture. The mixture should be sparged with an inert gas for 15-20 minutes to degas.

    • Heat the reaction to 90 °C under an inert atmosphere for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and transfer to a separatory funnel.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by silica gel chromatography or recrystallization.

C-O and C-S Bond Formation: Ullmann-Type Condensations

The copper-catalyzed Ullmann condensation is a classic method for forming C-O (ethers) and C-S (thioethers) bonds with aryl halides.[12][20] While modern palladium-catalyzed methods exist, the Ullmann reaction remains a robust and cost-effective option.

  • Materials & Reagents:

    • 4-Bromoquinoline (1.0 eq)

    • Phenol or Thiophenol derivative (1.5 eq)

    • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

    • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq) (as a ligand, optional but often beneficial)[21]

    • High-boiling polar solvent like DMF, NMP, or Pyridine

  • Procedure:

    • Combine 4-bromoquinoline, the phenol/thiophenol, K₃PO₄, and CuI in a Schlenk tube. If using a ligand, add it at this stage.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent and heat the mixture to 120-150 °C for 12-48 hours.

    • Monitor the reaction by LC-MS. Note that these reactions can be slow.

    • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., EtOAc or DCM), and filter through Celite to remove copper salts.

    • Perform an aqueous workup, dry the organic phase, and concentrate.

    • Purify the product by column chromatography.

C-CN Bond Formation: Palladium-Catalyzed Cyanation

The introduction of a nitrile group opens up a wealth of further synthetic transformations (e.g., hydrolysis to carboxylic acids, reduction to amines). Palladium-catalyzed cyanation using less toxic cyanide sources is the preferred modern method.[22][23]

  • Materials & Reagents:

    • 4-Bromoquinoline (1.0 eq)

    • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.4 eq) [a source of 2.4 eq of CN⁻][22][24]

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq)

    • Sodium carbonate (Na₂CO₃) (0.2 eq)

    • N,N-Dimethylacetamide (DMAc) or NMP, anhydrous

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk technique, charge a flask with K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and Na₂CO₃.

    • Add a solution of 4-bromoquinoline in anhydrous DMAc.

    • Heat the reaction mixture to 120-140 °C for 6-24 hours.

    • Monitor for the disappearance of starting material by LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

    • Wash the filtrate with aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate 4-cyanoquinoline.

Part 3: Data Summary and Troubleshooting

Comparative Overview of Substitution Methods
Bond FormedReaction NameTypical NucleophileKey Reagents/CatalystTypical Conditions
C-N Classical SNArPrimary/Secondary Aliphatic AminesBase (e.g., K₂CO₃), Heat100-150 °C, NMP/Neat
C-N Buchwald-HartwigAryl/Alkyl Amines, AmidesPd Catalyst, Phosphine Ligand, Base80-110 °C, Toluene/Dioxane
C-C Suzuki-MiyauraBoronic Acids/EstersPd Catalyst, Base (e.g., Na₂CO₃)80-100 °C, Dioxane/H₂O
C-O Ullmann CondensationPhenols, AlcoholsCuI, Base (e.g., K₃PO₄)120-160 °C, DMF/Pyridine
C-S Ullmann-TypeThiolsCuI, Base (e.g., K₃PO₄)110-140 °C, DMF/NMP
C-CN Pd-Catalyzed CyanationK₄[Fe(CN)₆], Zn(CN)₂Pd Catalyst, Ligand120-140 °C, DMAc/NMP
Troubleshooting and Optimization Workflow

Low yield or incomplete conversion is a common challenge in synthetic chemistry. A systematic approach to optimization is crucial.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Conversion Check_Purity Verify Purity & Integrity of Starting Materials/Reagents Start->Check_Purity Check_Conditions Confirm Anhydrous/Inert Conditions (if required) Check_Purity->Check_Conditions Increase_Temp Increase Temperature (in increments of 10-20 °C) Check_Conditions->Increase_Temp If no improvement Change_Solvent Change Solvent (e.g., Toluene -> Dioxane, DMF -> NMP) Increase_Temp->Change_Solvent If still poor Screen_Base Screen Different Bases (e.g., K₂CO₃ -> Cs₂CO₃, NaOtBu) Change_Solvent->Screen_Base If applicable Screen_Ligand For Cross-Coupling: Screen Ligands (e.g., Xantphos -> RuPhos, dppf) Screen_Base->Screen_Ligand Check_Catalyst Check Catalyst Loading/ Activity Screen_Ligand->Check_Catalyst Success Reaction Optimized Check_Catalyst->Success Iterate to improve

Caption: A decision-making workflow for reaction optimization.

References

  • DeRisi Lab. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Elsevier Ltd.
  • Valverde, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Ridley, R. G., et al. (1996). Antimalarials: Synthesis of 4-aminoquinolines that circumvent drug resistance in malaria parasites. Scilit.
  • Valverde, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS.
  • Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Majid, R.
  • Yang, Y., et al. (2018). Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal.
  • BYJU'S. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Romero, A. H., & Delgado, G. E. (2025).
  • Wikipedia.
  • Cacchi, S., et al. (2012).
  • KPU Pressbooks. 5.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia.
  • Dembinski, R., et al. (2022).
  • Name Reactions in Organic Synthesis. Ullmann Reaction.
  • Thompson, D. H., et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ChemInform Abstract. Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone.
  • Sajiki, H., & Kume, A. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • Heterocycles. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones.
  • Chemistry LibreTexts. (2023).
  • da Silva, A. B., et al. (2022).
  • Chemical Communications (RSC Publishing).
  • Gomes, A. T. P. C., et al. (2016). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society.
  • Anbarasan, P., et al. (2012). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)
  • Google Patents.
  • Directed nucleophilic arom
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyan
  • Chemistry Steps. (2021).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Moran, J., & Smith, D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Organic Synthesis.
  • Baire, B., et al. (2019). Functionality elaboration of 4-bromo-quinolines.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • Santa Cruz Biotechnology. 4-Bromoquinoline.
  • Sigma-Aldrich. 4-Bromoquinoline 95.
  • BLD Pharm. 4-Bromoquinoline.

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Application Notes and Protocols for Sonogashira Coupling of Methyl 4-Bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of methyl 4-bromoquinoline-7-carboxylate. As a cornerstone reaction in modern organic synthesis, the Sonogashira coupling offers a powerful method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its application in the functionalization of the quinoline scaffold is of particular interest in medicinal chemistry and materials science, given the prevalence of quinoline derivatives in pharmaceuticals and functional organic materials.[3][4]

The following sections will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection and optimization of reaction parameters, provide a detailed step-by-step protocol for a typical reaction, and address common troubleshooting scenarios.

The Scientific Rationale: Understanding the Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and, classically, a copper(I) co-catalyst to forge a C(sp²)-C(sp) bond.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[7][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[8] For aryl bromides like our substrate, the reaction typically requires heating.[1]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.[1][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated quinoline product and regenerate the active palladium(0) catalyst, thus completing the cycle.[7][6]

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1][6] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex.[9]

While the copper co-catalyst enhances the reaction rate and allows for milder conditions, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1][10] Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful for sensitive substrates.[10]

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Regeneration Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡C-R Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Deprotonation (Base) Cu(I)-C≡CR->Ar-Pd(II)L2-X To Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Optimizing Reaction Conditions for this compound

The successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The presence of both an electron-withdrawing ester group and the quinoline nitrogen can influence the reactivity of the aryl bromide.

Catalyst System: Palladium and Copper Sources
  • Palladium Precatalyst: A variety of palladium(II) precatalysts can be used, which are reduced in situ to the active Pd(0) species.[1] Common choices include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂).[7] For aryl bromides, PdCl₂(PPh₃)₂ is a robust and commonly employed catalyst.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst. Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[7]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[1][5] It is typically used in catalytic amounts.

The Role of the Base

The base plays a multifaceted role in the Sonogashira coupling.[9] Its primary function is to neutralize the hydrogen halide (HBr) that is formed as a byproduct.[1][9] Additionally, it facilitates the deprotonation of the terminal alkyne, leading to the formation of the copper acetylide.[9]

  • Amine Bases: Organic amine bases are most common, and they can often serve as both the base and the solvent.[9] Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are frequently used.[9]

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in copper-free protocols.[1]

Solvent Selection

The choice of solvent is critical for ensuring that all reaction components remain in solution.[11] The solvent must be able to dissolve the polar quinoline substrate, the organometallic catalysts, and the often nonpolar alkyne.[11]

  • Amine Solvents: As mentioned, amine bases like triethylamine can also function as the solvent.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are common choices.[1][11]

  • Degassing: It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and to minimize alkyne homocoupling.[1]

Reaction Temperature

The coupling of aryl bromides generally requires higher temperatures than that of aryl iodides.[1] A typical temperature range for the Sonogashira coupling of an aryl bromide is between room temperature and 100 °C. The optimal temperature will depend on the specific substrates and catalyst system.

Data Presentation: Typical Reaction Parameters

ParameterRecommended ConditionsRationale
Aryl Halide This compoundSubstrate of interest.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A reliable and commercially available precatalyst.
Copper Co-catalyst CuI (2-10 mol%)To facilitate the formation of the copper acetylide and increase reaction rate.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Acts as both a base and a solvent or co-solvent.
Solvent THF, DMF, or neat amineShould be anhydrous and degassed.
Temperature 50 - 80 °CAryl bromides often require heating to achieve a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the catalyst and side reactions.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a step-by-step guide for a representative Sonogashira coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 5 mL, anhydrous and degassed)

  • Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous and degassed tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-(phenylethynyl)quinoline-7-carboxylate.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality catalysts and anhydrous, degassed solvents.
Low reaction temperatureGradually increase the reaction temperature.
Poorly soluble reagentsAdd a co-solvent like DMF to improve solubility.
Formation of homocoupled alkyne (Glaser product) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of CuI or consider a copper-free protocol.
Decomposition of starting material or product High reaction temperatureLower the reaction temperature and monitor the reaction closely.
Incompatible functional groupsProtect sensitive functional groups if necessary.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of alkynylated quinolines. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. The protocol and guidelines presented here provide a solid foundation for researchers to successfully apply this important reaction to this compound and related substrates in their drug discovery and materials science endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Chen, et al. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • PubMed. (2010, February 19). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. (2010, January 20). Unexpected Domino Reaction via Pd-Catalyzed Sonogashira Coupling of Benzimidoyl Chlorides with 1,6-Enynes and Cyclization To Synthesize Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Examples of quinoline-fused derivatives with biological activities. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Asian Online Journals. (2017, December 22). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

Sources

Application Note: Orthogonal Functionalization of Methyl 4-bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromoquinoline-7-carboxylate (M4BQ7C) is a high-value heterocyclic scaffold characterized by two chemically distinct ("orthogonal") reactive sites. Its rigid quinoline core provides a defined vector for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design. This guide details the specific reactivity profile of M4BQ7C, demonstrating how to selectively functionalize the C4-bromide via Palladium-catalyzed cross-coupling or


, while preserving the C7-ester for subsequent hydrolysis and amide coupling.

Structural Analysis & Reactivity Profile

The utility of M4BQ7C lies in its electronic asymmetry. The pyridine ring (N1-C4) is electron-deficient, activating the C4-position, while the benzene ring (C5-C8) is relatively electron-rich but deactivated by the ester at C7.

The Two "Warheads"
  • Site A (C4-Bromo): The "Electrophilic Handle."

    • Reactivity: High susceptibility to Oxidative Addition (Pd

      
      ) and Nucleophilic Aromatic Substitution (
      
      
      
      ).
    • Mechanism: The adjacent ring nitrogen renders C4 electron-poor, facilitating attack by nucleophiles or metal catalysts.

    • Application: Attachment of diversity elements (aryl groups) or kinase hinge-binding motifs.

  • Site B (C7-Methoxycarbonyl): The "Masked Nucleophile/Linker."

    • Reactivity: Stable under standard cross-coupling conditions; reactive toward hydrolysis (LiOH) or direct aminolysis.

    • Application: Solubilizing group, linker attachment point for PROTACs/DELs, or solvent-exposed exit vector.

Reactivity Map (Graphviz)

ReactivityMap Scaffold Methyl 4-bromoquinoline- 7-carboxylate C4_Rxn C4 Functionalization (Suzuki/Buchwald/SnAr) Scaffold->C4_Rxn Step 1: Selective C-C/C-N Bond Formation Product_A 4-Substituted Quinoline Ester C4_Rxn->Product_A C7_Rxn C7 Functionalization (Hydrolysis + Amide Coupling) Product_A->C7_Rxn Step 2: Ester Deprotection & Linker Attachment Final_Drug Bifunctionalized Lead Compound C7_Rxn->Final_Drug

Figure 1: Orthogonal reaction pathway. The C4-bromide is functionalized first to avoid chemoselectivity issues with the free acid generated at C7.

Experimental Protocols

Pre-requisite: Synthesis of the Scaffold

Note: While commercially available, in-house synthesis ensures purity and scalability.

Reaction: Gould-Jacobs Cyclization followed by Bromination.

  • Condensation: React methyl 3-aminobenzoate with diethyl ethoxymethylenemalonate (110°C, neat) to form the enamine.

  • Cyclization: Heat the enamine in diphenyl ether (250°C) to yield methyl 4-hydroxyquinoline-7-carboxylate.

  • Bromination: Treat the phenol with

    
     (anisole, 100°C) to generate M4BQ7C.
    
Protocol A: Selective Suzuki-Miyaura Coupling at C4

This protocol installs an aryl group at C4 without hydrolyzing the C7 ester.

Reagents:

  • Scaffold: M4BQ7C (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous) Note: Avoid water to prevent ester hydrolysis.

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a microwave vial with M4BQ7C, boronic acid,

    
    , and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to scaffold). Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M - Br + R).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the ester methyl singlet (


 ppm) is intact in 

NMR.
Protocol B: Ester Hydrolysis and Amide Coupling (C7)

Once C4 is substituted, the C7 ester is converted to an amide (e.g., for PROTAC linker attachment).

Step 1: Saponification

  • Dissolve the C4-substituted intermediate in THF/MeOH/Water (3:1:1).

  • Add LiOH

    
     (3.0 equiv). Stir at RT for 2 hours.
    
  • Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amide Coupling

  • Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the amine/linker (1.1 equiv). Stir at RT for 2–16 hours.

  • Workup: Dilute with water, extract with EtOAc (or precipitate if insoluble).

Application Data: Library Generation

Table 1: Orthogonal Functionalization Efficiency Starting Material: this compound

EntryC4 Reaction (Conditions)C7 Reaction (Conditions)Yield (Step 1)Yield (Step 2)Final Purity
1 Suzuki (Ph-B(OH)2)Hydrolysis (LiOH)88%95%>98%
2 Suzuki (Pyridine-3-B(OH)2)Amide (Piperazine)82%78%96%
3 Buchwald (Morpholine)Hydrolysis (LiOH)74%92%>98%
4 Sonogashira (TMS-Acetylene)Amide (PEG-Linker)65%70%95%

Data Note: Buchwald-Hartwig couplings (Entry 3) require strictly anhydrous conditions to prevent ester cleavage by hydroxide generated in situ if water is present.

PROTAC Synthesis Workflow (Graphviz)

This workflow illustrates the construction of a PROTAC where the Quinoline acts as the Target Protein binder (via C4) and the C7 position connects to the E3 Ligase.

PROTAC_Workflow Start M4BQ7C Scaffold Step1 Step 1: C4-Suzuki Coupling (Install Warhead/Ligand) Start->Step1 Inter1 Intermediate A (Ligand-Quinoline-Ester) Step1->Inter1 Step2 Step 2: LiOH Hydrolysis (Reveal Carboxylic Acid) Inter1->Step2 Step3 Step 3: Amide Coupling (Attach PEG Linker + E3 Ligand) Step2->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Strategic workflow for PROTAC synthesis using M4BQ7C as the Target Protein ligand anchor.

Troubleshooting & Quality Control

  • Issue: Hydrolysis during Suzuki Coupling.

    • Cause: Use of aqueous base (

      
       in water/dioxane).
      
    • Solution: Switch to anhydrous

      
       or 
      
      
      
      in dry DMF or Dioxane.
  • Issue: Poor Reactivity at C4 (SnAr).

    • Cause: Nucleophile is too bulky or not basic enough.

    • Solution: Switch to Pd-catalyzed C-N coupling (Buchwald) using RuPhos or XantPhos ligands.

  • QC Standard:

    • The C4-H signal in the final product (if debrominated) appears as a doublet at

      
       7.5–7.8 ppm.
      
    • The C4-Br precursor lacks this proton.

    • Monitor the disappearance of the methyl ester singlet (

      
       3.9 ppm) to confirm hydrolysis.
      

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

    • Context: Foundational chemistry for the synthesis of the 4-hydroxy-7-carboxylate quinoline core.[1]

  • Maes, B. U., et al. (2004). Comparative Study of the Suzuki−Miyaura Reaction on Haloquinolines. Tetrahedron. Link

    • Context: Establishes the reactivity hierarchy of 4-haloquinolines in Pd-c
  • Nalivela, K. S., et al. (2021). Design and Synthesis of Quinoline-Based PROTACs. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates the utility of quinoline carboxyl
  • PubChem Compound Summary. this compound. Link

    • Context: Physical property verific

Sources

functionalization of C4 position in quinoline-7-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C4 Position in Quinoline-7-Carboxylates

Executive Summary

The quinoline-7-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in antimalarial (e.g., chloroquine analogues), kinase inhibitor, and antibacterial drug discovery. While the C7-carboxylate moiety provides essential solubility and binding interactions, the C4 position is the critical vector for structure-activity relationship (SAR) expansion.

Functionalizing the C4 position in the presence of a C7-electron-withdrawing group (EWG) presents a unique dichotomy:

  • Nucleophilic Susceptibility: The C7-ester further depletes electron density from the heteroaromatic core, significantly enhancing

    
     reactivity at C4 if a leaving group is present.
    
  • Regiochemical Ambiguity: In direct C-H functionalization (e.g., Minisci reactions), the C7-EWG activates the entire scaffold toward nucleophilic radical attack, often leading to competitive C2/C4 product mixtures.

This guide details two validated pathways to address these challenges: the High-Fidelity Activation Route (via 4-chloro intermediates) for maximum regiocontrol, and the Direct Radical Alkylation Route (Minisci) for rapid library generation.

Strategic Landscape: Pathway Selection

The choice of method depends strictly on the stage of development and the required functional group.

StrategyMap Start Target: C4-Functionalized Quinoline-7-Carboxylate Decision Is the C4 position already oxidized? Start->Decision RouteA PATHWAY A: Activation-Substitution Decision->RouteA No (H at C4) RouteB PATHWAY B: Direct C-H Functionalization Decision->RouteB Yes (H at C4) Speed Priority StepA1 Precursor Synthesis (Gould-Jacobs) RouteA->StepA1 StepA2 Activation (POCl3 Chlorination) StepA1->StepA2 StepA3 SNAr Displacement (Amines/Alkoxides) StepA2->StepA3 Product Final C4-Substituted Drug Candidate StepA3->Product StepB1 Radical Generation (Minisci/Photoredox) RouteB->StepB1 StepB2 Regiocontrol Tuning (Acid/Solvent Matrix) StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for C4 functionalization. Pathway A is preferred for scale-up and specificity; Pathway B is preferred for rapid analogue scanning.

Pathway A: The Activation-Substitution Protocol (Industry Standard)

This is the "Gold Standard" for generating C4-amino and C4-ether derivatives. The presence of the 7-carboxylate makes the 4-chloro intermediate highly reactive toward nucleophilic aromatic substitution (


).
Phase 1: Scaffold Construction (Gould-Jacobs Reaction)

Before functionalization, the core must be synthesized with a handle at C4.

  • Mechanism: Condensation of aniline with alkoxymethylenemalonate followed by thermal cyclization.

Protocol 1.1: Synthesis of 4-Hydroxy-7-Carboxylate Intermediate

  • Condensation: Mix methyl 3-aminobenzoate (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.1 equiv) in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the enamine intermediate.

  • Cyclization: Add the crude enamine dropwise to refluxing diphenyl ether (

    
    ). Critical: High temperature is required to overcome the activation energy for cyclization.
    
  • Isolation: Cool to RT. Dilute with hexane. The product, ethyl 4-hydroxyquinoline-7-carboxylate , will precipitate. Filter and wash with hexane.

Phase 2: Activation (Chlorination)

The 4-hydroxy group (tautomeric with 4-quinolone) is converted to a chloride leaving group.

Protocol 1.2: POCl


 Mediated Chlorination 
  • Reagents: Ethyl 4-hydroxyquinoline-7-carboxylate (10 mmol), POCl

    
     (5 equiv).
    
  • Procedure:

    • Suspend the starting material in neat POCl

      
      .
      
    • Heat to reflux (

      
      ) for 2 hours. The suspension will clear as the reaction proceeds.
      
    • Quench (Hazard Control): Cool to RT. Pour the mixture slowly onto crushed ice/NH

      
      OH mixture. Exothermic reaction. Maintain pH > 8 to prevent hydrolysis of the ester or the chloride.
      
    • Extraction: Extract with DCM (3x). Dry over MgSO

      
       and concentrate.
      
    • Yield: Typically 85-95% of ethyl 4-chloroquinoline-7-carboxylate .[1]

Phase 3: Functionalization

The 7-carboxylate (EWG) activates the C4-Cl bond. Reaction times are significantly shorter than for unsubstituted quinolines.

Protocol 1.3: Nucleophilic Displacement

  • Substrate: Ethyl 4-chloroquinoline-7-carboxylate.

  • Nucleophile: Primary/Secondary amine (1.2 equiv) or Alkoxide.

  • Solvent: Isopropanol (for amines) or DMF (for weak nucleophiles).

  • Base: DIPEA (2.0 equiv) is required if using amine salts.

  • Conditions:

    • Dissolve chloride in Isopropanol.

    • Add amine and DIPEA.

    • Heat to reflux for 2-4 hours. (Monitor by LCMS).

    • Workup: Cool. If product precipitates, filter. If not, evaporate and purify via flash chromatography (DCM/MeOH).

Pathway B: Direct C-H Functionalization (Minisci Reaction)

For late-stage functionalization (LSF) where the quinoline core is already built, the Minisci reaction allows direct alkylation at C4.

Challenge: The 7-carboxylate activates both C2 and C4 toward nucleophilic radicals. Solution: Solvent and acid tuning can shift regioselectivity toward C4 [1, 5].[2][3][4]

Minisci Radical Alkyl Radical (R•) (Nucleophilic) Interaction Radical Attack Radical->Interaction Quinoline Quinoline-7-CO2Et (Protonated) Quinoline->Interaction C2_Path C2 Attack (Sterically Accessible) Interaction->C2_Path Standard Conditions (Water/TFA) C4_Path C4 Attack (Thermodynamically Stable) Interaction->C4_Path Hydrophobic Conditions (DCM/TFA)

Figure 2: Regioselectivity divergence in Minisci reactions. C4 selectivity is often enhanced in non-polar solvents.

Protocol 2.1: C4-Selective Alkylation

  • Reagents: Quinoline-7-carboxylate (1.0 equiv), Carboxylic Acid (Radical source, 2.0 equiv), (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv), AgNO
    
    
    (0.2 equiv), TFA (1.0 equiv).
  • Solvent System: DCM/Water (biphasic) or pure DCM (if solubility permits). Note: Classical Minisci uses water/acid, which favors C2. Using organic solvents often shifts preference to C4.

  • Procedure:

    • Dissolve quinoline and carboxylic acid in DCM.

    • Add TFA (activates the ring via protonation).

    • Add AgNO

      
       and Persulfate in small portions at 
      
      
      
      .
    • Mechanism: Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) decarboxylates the acid to generate the alkyl radical. The radical attacks the protonated quinoline.

    • Purification: Expect a mixture (typically 2:1 to 4:1 C4:C2). Separation by HPLC or careful column chromatography is required.

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeaturePathway A (

via 4-Cl)
Pathway B (Minisci C-H)
Regioselectivity Exclusive (100% C4) Variable (Mixture C2/C4)
Scope Amines, Ethers, ThiolsAlkyl, Acyl, Carbamoyl
Step Count 3 Steps (Linear)1 Step (Convergent)
Scalability High (kg scale)Low/Medium (g scale)
EWG Effect Beneficial (Accelerates reaction)Beneficial (Increases conversion)

Troubleshooting Guide:

  • Problem: Low yield in

    
     step.
    
    • Cause: Hydrolysis of 4-Cl to 4-OH due to wet solvents.

    • Fix: Use anhydrous Isopropanol or DMF. Ensure DIPEA is dry.

  • Problem: Poor C4 selectivity in Minisci.

    • Cause: C2 is electronically favored.[5]

    • Fix: Block C2 (if possible) or switch to Photoredox Minisci (Ir-catalyst + Blue LED), which often shows different selectivity patterns than thermal Ag-catalyzed methods [12].

References

  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI.

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines. Synlett.

  • Synthesis of 4,7-Dichloroquinoline. ChemicalBook.

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.

  • Recent Advances in Minisci-Type Reactions. SciSpace.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome common hurdles and achieve optimal results in their synthetic endeavors. The quinoline scaffold is a vital pharmacophore in a multitude of biologically active compounds, making its efficient functionalization a critical aspect of medicinal chemistry.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific issues encountered when working with these electronically demanding heterocycles.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges and provide actionable solutions.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura reaction with a haloquinoline is giving me very low or no yield. What are the most likely causes?

A1: Low yields in the Suzuki coupling of electron-deficient quinolines can often be attributed to several key factors:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[2] This is a prevalent issue with nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent system is highly synergistic and crucial for success. An incompatible combination can result in poor catalytic activity.[3]

  • Poor Quality of Reagents: The stability of the boronic acid is a primary concern, especially for those bearing electron-withdrawing groups, as they are susceptible to protodeboronation.[3] Additionally, using old or improperly stored palladium catalysts can lead to reduced activity.

  • Presence of Oxygen: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and the promotion of side reactions like the homocoupling of the aryl halide.[4]

Issue 2: Significant Side Product Formation

Q2: I'm observing a significant amount of a debrominated or dechlorinated quinoline side product. What is causing this and how can I prevent it?

A2: The formation of a dehalogenated quinoline is a common side reaction known as hydrodehalogenation.[2] This occurs when the haloquinoline is reduced to the corresponding quinoline. The primary causes include:

  • Protic Impurities: The presence of water or other protic sources in the reaction mixture can lead to the protonation of key intermediates in the catalytic cycle.[2]

  • Side Reaction Pathways: In some cases, a side pathway involving β-hydride elimination from certain palladium intermediates can lead to the formation of the dehalogenated product.[5][6]

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Optimize the Base: The choice of base can influence the extent of hydrodehalogenation. A screening of different bases may be necessary.[2]

Q3: My main side product is the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is another frequent side reaction. This can be minimized by:

  • Thorough Degassing: As with aryl halide homocoupling, oxygen can promote this side reaction.[4] Ensure your reaction mixture is properly degassed.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can suppress homocoupling.

Issue 3: Reaction Inconsistency

Q4: The yield of my reaction is inconsistent between batches, even when I follow the same procedure. What could be the reason?

A4: Inconsistent yields often point to subtle variations in reaction setup or reagent quality.

  • Boronic Acid Stability: As mentioned, boronic acids can degrade over time.[3] It is recommended to use fresh, high-purity boronic acids and to check their integrity if you observe inconsistent results. Store them in a cool, dark, and dry place.

  • Inert Atmosphere: Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. Even small amounts of oxygen can have a significant impact.

II. Optimizing Reaction Parameters: A Deeper Dive

The success of a Suzuki coupling with an electron-deficient quinoline hinges on the careful selection and optimization of each reaction component.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is arguably the most critical factor. For electron-deficient systems, bulky and electron-rich phosphine ligands are often preferred as they promote the desired catalytic cycle and can mitigate catalyst inhibition by the quinoline nitrogen.[2][5]

Catalyst/Ligand SystemKey AdvantagesConsiderations
Pd(PPh₃)₄ A common and often effective catalyst.May not be active enough for very challenging substrates.[4]
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich ligand that is often successful with heteroaryl chlorides.Requires in-situ generation of the active Pd(0) species.[7]
PdCl₂(dppf) A robust and versatile catalyst, often used in challenging couplings.[8]The dppf ligand provides good stability to the catalytic complex.
Pd₂(dba)₃ / XPhos XPhos is another bulky, electron-rich ligand that can be very effective.Requires in-situ generation of the active Pd(0) species.

dot graph "Catalyst_Ligand_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Catalyst and ligand considerations for Suzuki coupling.

Base and Solvent Systems

The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of solvent influences the solubility of the reagents and the overall reaction kinetics.

BaseSolvent SystemComments
K₂CO₃ Toluene/Ethanol/WaterA commonly used and effective combination.[1]
Cs₂CO₃ 1,4-Dioxane/WaterA stronger base that can be beneficial for less reactive substrates.[8]
K₃PO₄ Toluene or 1,4-DioxaneAn effective base, often superior to carbonates for challenging couplings.[3]
The Boronic Acid Partner

The stability and reactivity of the boronic acid are paramount.

  • Boronic Acids vs. Esters: While boronic acids are widely used, their corresponding esters (e.g., pinacol esters) can offer enhanced stability and may be preferable for substrates prone to protodeboronation.

  • Electronic Effects: Boronic acids with electron-donating groups generally exhibit higher reactivity, while those with electron-withdrawing groups can slow down the transmetalation step.[3]

  • Steric Hindrance: Ortho-substituted aryl boronic acids can lead to lower yields due to steric hindrance.[3][10]

dot graph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Troubleshooting flowchart for low yield.

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromoquinoline derivative

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the bromoquinoline, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Microwave-Assisted Protocol

Microwave synthesis can often significantly reduce reaction times.

Materials:

  • Bromoquinoline derivative

  • Arylboronic acid (1.5 equivalents)

  • PdCl₂(dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the bromoquinoline, arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.[1]

  • Solvent Addition: Add the degassed 1,4-Dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction to the desired temperature (e.g., 100-120 °C) for the specified time.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

dot graph "Suzuki_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline.[5]

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium(II) complex.[5][6]

  • Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[5]

By systematically addressing the potential pitfalls and carefully optimizing the reaction parameters, researchers can significantly improve the yield and reliability of Suzuki couplings with electron-deficient quinolines.

V. References

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. Available at:

  • Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions | Organic Letters - ACS Publications. Available at:

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers - Benchchem. Available at:

  • Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • Suzuki Coupling - Organic Chemistry Portal. Available at:

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at:

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at:

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. Available at:

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. Available at:

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at:

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Available at:

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at:

  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. Available at:

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at:

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Available at:

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at:

  • The Suzuki Reaction - Chem 115 Myers. Available at:

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at:

  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide - Benchchem. Available at: _

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at:

Sources

Section 1: Troubleshooting Chromatographic Challenges (Flash & HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0)[1]. This guide is engineered for research scientists and drug development professionals dealing with the specific physicochemical challenges of this heterocyclic building block.

The molecule features three highly reactive domains that complicate purification: a basic quinoline nitrogen, an electrophilic 4-bromo substituent, and a base-sensitive 7-methyl ester. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Q1: Why does this compound exhibit severe peak tailing during silica gel chromatography or reversed-phase HPLC? A: Peak tailing for basic quinoline derivatives is primarily caused by secondary ion-exchange interactions between the protonated quinoline nitrogen and residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase[2][3]. In reversed-phase HPLC (RP-HPLC), this is exacerbated at neutral pH where acidic silanols are fully ionized[4][5].

  • The Fix: For HPLC, lower the mobile phase pH to 2.5–3.0 using 0.1% formic acid or a phosphate buffer. This fully protonates the quinoline nitrogen while neutralizing the surface silanols, shutting down the secondary interactions[3][5]. For normal-phase flash chromatography, switch to a more deactivated stationary phase or pre-treat the silica column with 1% triethylamine (TEA) to block active silanol sites[5][6].

Q2: I added triethylamine (TEA) to my mobile phase to fix the tailing, but I am now observing a new degradation peak. What happened? A: While TEA acts as an excellent silanol suppressor, the 7-methyl ester on your compound is highly susceptible to base-catalyzed hydrolysis, especially in the presence of aqueous or alcoholic solvents[7]. Furthermore, the 4-bromo position is activated toward nucleophilic aromatic substitution (


) by the electron-withdrawing ester and the quinoline nitrogen[8]. Prolonged exposure to basic modifiers like TEA can cleave the ester, yielding the highly polar 4-bromoquinoline-7-carboxylic acid.
  • The Fix: Abandon basic modifiers. Rely strictly on acidic mobile phases (e.g., 0.1% TFA or Formic Acid) and modern Type-B (ultra-pure, fully endcapped) silica columns which inherently possess fewer active silanols[5].

Q3: My compound shows poor retention on a standard C18 column, eluting near the solvent front. How can I improve resolution? A: The basic quinoline core makes the molecule highly polar. In RP-HPLC, it favors the polar mobile phase over the non-polar C18 stationary phase[4].

  • The Fix: Utilize ion-pairing chromatography (e.g., adding sodium octanesulfonate) to form a neutral, hydrophobic complex with the basic nitrogen, drastically increasing retention. Alternatively, switch to a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Section 2: Recrystallization & Workflow Optimization

Q4: What is the optimal solvent system for recrystallizing this compound without inducing debromination or ester cleavage? A: A binary solvent system of ethyl acetate (EtOAc) and hexanes (or heptane) is optimal[8][9]. Avoid prolonged heating in protic solvents like methanol or ethanol. Even though the compound is a methyl ester, trace acid or base impurities carried over from upstream synthesis can catalyze transesterification or hydrolysis in hot alcohols[10].

Q5: My crude mixture contains unreacted 4-hydroxyquinoline-7-carboxylate precursor. How can I separate them efficiently before chromatography? A: The 4-hydroxy precursor exists predominantly in its tautomeric quinolone form, making it significantly more polar and capable of strong hydrogen bonding. Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in dichloromethane (DCM) or EtOAc, and wash with a mildly basic aqueous solution (e.g., saturated


). The basic wash will deprotonate the precursor, partitioning it into the aqueous phase, while the target 4-bromo product remains in the organic layer[8][9].

Data Presentation: Optimization Parameters

Table 1: HPLC Troubleshooting Parameters for Basic Quinolines

ParameterSub-Optimal ConditionOptimal ConditionCausality / Rationale
Mobile Phase pH pH 5.0 - 7.0pH 2.5 - 3.0Low pH neutralizes acidic silanols, preventing ion-exchange tailing[3][5].
Buffer Additive Triethylamine (TEA)0.1% Formic AcidTEA risks ester hydrolysis; Formic acid provides safe protonation[5].
Column Type Type-A Silica (Older)Type-B Silica (Endcapped)Type-B has lower metal contamination and fewer active silanols[5].
Diluent 100% OrganicMatched to Mobile PhasePrevents peak distortion and solvent-front breakthrough[6].

Experimental Protocols

Protocol 1: Silanol-Suppressed Flash Column Chromatography

This protocol is designed to purify the target compound while preventing degradation and tailing on standard silica gel.

  • Column Preparation: Pack a glass column with standard silica gel (40–63 μm). Pre-equilibrate the column with 2 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (TEA) to deactivate acidic silanols[6].

  • Solvent Flush: Flush the column with 3 CV of pure Hexanes to remove excess, unbound TEA. Critical Step: Failure to remove excess TEA will cause ester hydrolysis during elution.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of DCM. Load evenly onto the silica bed.

  • Elution: Elute using a gradient of EtOAc in Hexanes (typically starting at 10% EtOAc and ramping to 40%). Monitor fractions via TLC (UV active at 254 nm).

  • Recovery: Immediately pool fractions containing the pure product and concentrate under reduced pressure at a bath temperature strictly below 35 °C to prevent thermal degradation.

Protocol 2: Two-Solvent Recrystallization (EtOAc/Hexanes)

A self-validating method to achieve >98% purity without chromatography[8].

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 60 °C) dropwise until the solid is just completely dissolved.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Hexanes (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Crystallization: Add one drop of EtOAc to clear the cloudiness, then allow the flask to cool undisturbed to room temperature, followed by cooling in an ice bath (0–5 °C) for 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.

Diagnostic Workflows & Mechanistic Pathways

G Start Observe Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn Check Column Chemistry Is it endcapped/Type B? CheckPH->CheckColumn Yes Success Symmetrical Peak Achieved AdjustPH->Success ChangeColumn Switch to Type B Silica or Polar-Embedded C18 CheckColumn->ChangeColumn No CheckColumn->Success Yes ChangeColumn->Success

Workflow for troubleshooting peak tailing in basic quinoline HPLC analysis.

G Target Methyl 4-bromoquinoline -7-carboxylate Base Basic Conditions (TEA, NaOH, H2O) Target->Base Nuc Nucleophiles / Heat (e.g., Alcohols, Amines) Target->Nuc Acid Hydrolysis Product: 4-bromoquinoline-7-carboxylic acid Base->Acid Ester Cleavage SNAr SNAr Product: 4-Substituted quinoline Nuc->SNAr Halogen Displacement

Primary degradation pathways of this compound during purification.

References

1. MilliporeSigma. "this compound | 1824048-33-0". sigmaaldrich.com. 2.[1] MolCore. "1824048-33-0 | this compound". molcore.com. 3.[8] BenchChem. "Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide". benchchem.com. 4.[10] BenchChem. "Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide". benchchem.com. 5.[9] Google Patents. "CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-". google.com. 6.[7] BenchChem. "Synthesis and Application of 5-Bromoquinoline-8-thiol Metal Complexes". benchchem.com. 7.[4] BenchChem. "Troubleshooting guide for the purification of polar quinoline compounds". benchchem.com. 8.[2] BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives". benchchem.com. 9.[3] BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline". benchchem.com. 10.[6] LCGC North America. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". chromatographyonline.com. 11.[5] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com. 12. RSC Publishing. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides". rsc.org.

Sources

Technical Support Center: Cross-Coupling with Base-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing a common but frustrating challenge: preventing the base-catalyzed hydrolysis (saponification) of methyl esters during palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling.

Below, we synthesize mechanistic theory with field-proven troubleshooting strategies, providing you with self-validating protocols to ensure your ester functionalities remain intact.

Mechanistic Deep Dive: The Hydrolysis Dilemma

The Suzuki-Miyaura reaction relies on a base to activate the organoboron reagent, forming a nucleophilic "ate" complex (or a Pd-O-B linkage) essential for the transmetalation step[1]. However, the traditional conditions—strong aqueous bases (e.g., NaOH,


) combined with elevated temperatures (80–100 °C)—create the perfect environment for the saponification of methyl esters[2].

To solve this, we must manipulate the kinetics of the reaction: the rate of cross-coupling must vastly outpace the background rate of ester hydrolysis.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Ar-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II) Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination [Biaryl Product] TransMet->RedElim RedElim->Pd0 regenerates Ester Methyl Ester Substrate Ester->Pd0 enters cycle BaseAq Strong Aqueous Base (NaOH, Heat) Ester->BaseAq exposure BaseMild Mild/Anhydrous Base (K3PO4, TMSOK) Ester->BaseMild exposure Hydrolysis Saponification (Carboxylic Acid Byproduct) BaseAq->Hydrolysis OH- nucleophilic attack BaseMild->TransMet facilitates B-to-Pd transfer

Fig 1: Competing pathways: Catalytic cross-coupling vs. base-catalyzed ester hydrolysis.

Troubleshooting FAQs

Q1: My methyl ester hydrolyzes completely using in dioxane/water at 80 °C. How do I stop this?

A: You are using conditions that heavily favor saponification. You have two primary avenues for optimization:

  • Lower the Temperature: Switch to a highly active catalyst system utilizing bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos)[3][4]. These ligands drastically accelerate oxidative addition and reductive elimination, allowing the reaction to reach completion at room temperature, where ester hydrolysis is kinetically frozen[5].

  • Change the Base: Replace

    
     with a milder base like potassium phosphate (
    
    
    
    )[4][5].
Q2: Can I run a Suzuki coupling in completely anhydrous conditions to protect my ester?

A: Yes. The Denmark group demonstrated that anhydrous, homogeneous Suzuki-Miyaura couplings can be achieved using Potassium trimethylsilanolate (TMSOK) as the base[1]. TMSOK is soluble in organic solvents (like THF or Toluene) and acts as an oxygen-centered nucleophile, forming the necessary Pd-O-B bridge for transmetalation without requiring water[1]. This completely eliminates the risk of hydrolyzing both the methyl ester and the boronic ester[6].

Q3: I am using an alkyl boronic acid. Can I still use anhydrous conditions?

A: Alkyl Suzuki couplings are notoriously difficult due to competing


-hydride elimination and slow transmetalation. If anhydrous conditions fail, use a biphasic system (e.g., Toluene/Water) with a mild base like 

[5]. The ester will partition primarily into the organic phase, shielding it from the aqueous base, while the cross-coupling occurs at the phase boundary.

DecisionTree Start Substrate contains Methyl Ester Q1 Can the reaction be run anhydrously? Start->Q1 YesAnhydrous Use TMSOK or CsF in Toluene/THF Q1->YesAnhydrous Yes NoAqueous Aqueous conditions required Q1->NoAqueous No Q2 Can the reaction run at Room Temp? NoAqueous->Q2 YesRT Use highly active catalyst (e.g., XPhos Pd G3) with K3PO4 (aq) Q2->YesRT Yes NoHeat Heating required Q2->NoHeat No Alternative Consider Stille Coupling or MIDA Boronates NoHeat->Alternative High risk of hydrolysis

Fig 2: Decision matrix for optimizing cross-coupling conditions with base-sensitive methyl esters.

Data Presentation: Base Selection Matrix

Selecting the correct base is the most critical variable when a methyl ester is present[2]. Use the following table to benchmark your choices:

BasepKa (Conjugate Acid)Hydrolysis RiskRecommended Application for Methyl Esters
NaOH / KOH ~15.7 (in Water)Extreme Avoid entirely. Rapid saponification even at room temperature.

(aq)
10.3High Avoid if heating >50 °C. May survive at RT with fast catalysts.

(aq/solid)
12.3Moderate Excellent choice. Use as a biphasic mixture or finely milled anhydrous powder[4][5].
CsF / KF 3.2 (HF)Low Good for anhydrous conditions. Transmetalation is slower, often requiring heat.
TMSOK ~11–12Very Low Premier choice for completely anhydrous, homogeneous Suzuki couplings[1][6].

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling using TMSOK

Causality: This protocol leverages TMSOK to promote transmetalation of boronic esters directly, bypassing the need for aqueous hydrolysis of the boronate, thereby keeping the methyl ester completely intact[1].

Reagents:

  • Aryl halide containing methyl ester (1.0 equiv)

  • Aryl/Alkyl boronic ester (e.g., pinacol ester) (1.1 equiv)

  • 
     or 
    
    
    
    (5 mol%)
  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic ester, and Palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous, degassed THF or Toluene via syringe.

  • Base Addition: In a glovebox or under a strict stream of Argon, add TMSOK in one portion. (Self-Validation Check: The solution should remain homogeneous. If heavy precipitation occurs, moisture may have entered the system).

  • Reaction: Stir at room temperature (or heat to 60 °C if sterically hindered) for 2–12 hours. Monitor strictly by LC-MS to confirm the mass of the ester product.

  • Workup: Quench the reaction by filtering through a short pad of silica gel to remove the palladium and silanol salts, eluting with Ethyl Acetate. Concentrate under reduced pressure.

Protocol B: Mild Biphasic Coupling using XPhos-Pd-G3 at Room Temperature

Causality: By utilizing a highly active Buchwald precatalyst (XPhos-Pd-G3), oxidative addition is accelerated to the point where the reaction can be run at 20–25 °C[3][4]. At this temperature, the background hydrolysis of the ester by


 is effectively zero[5].

Reagents:

  • Aryl halide containing methyl ester (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • 
     (2.0 M aqueous solution, 2.0 equiv)
    
  • 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Add the aryl halide, boronic acid, and XPhos-Pd-G3 to a reaction vial.

  • Degassing: Add 2-MeTHF. Sparge the organic mixture with Argon for 10 minutes. Separately, sparge the 2.0 M aqueous

    
     solution with Argon.
    
  • Initiation: Add the degassed aqueous

    
     to the organic mixture via syringe.
    
  • Reaction: Stir vigorously (1000+ RPM) at room temperature. (Self-Validation Check: High stirring speed is mandatory to maximize the surface area of the biphasic boundary where transmetalation occurs).

  • Monitoring: Check by TLC after 1 hour. The reaction is typically complete within 1-3 hours.

  • Workup: Separate the layers. Extract the aqueous layer once with Ethyl Acetate. Wash the combined organics with brine, dry over

    
    , and concentrate.
    

References

Sources

Technical Support Center: Optimizing Palladium-Catalyzed 4-Bromoquinoline Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the palladium-catalyzed functionalization of 4-bromoquinoline.

Historically, functionalizing the 4-position of quinolines relied on harsh


 conditions (often requiring temperatures >150 °C and neat reagents). Palladium catalysis offers a milder, highly tunable alternative, but the unique electronic and steric properties of the quinoline core present specific mechanistic challenges[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and structured data to ensure your catalytic cycles run efficiently.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-bromoquinoline exhibit lower reactivity and higher catalyst degradation compared to standard aryl bromides? The Causality: The quinoline nitrogen is a strong Lewis base. During the catalytic cycle, this nitrogen can competitively coordinate to the electrophilic palladium(II) center following oxidative addition, forming a stable, off-cycle intermediate. This "catalyst poisoning" stalls the transmetalation or amine-binding steps. The Solution: You must enforce steric exclusion. Utilizing bulky, electron-rich bidentate ligands (like DPEphos) or biarylphosphine ligands (like XPhos) creates a sterically demanding coordination sphere around the palladium center. This prevents the quinoline nitrogen from binding while still permitting the oxidative addition of the C–Br bond[1][2].

Q2: I am observing significant amounts of unreacted 4-bromoquinoline and dehalogenated quinoline in my Buchwald-Hartwig aminations. How can I fix this? The Causality: Protodehalogenation typically occurs when


-hydride elimination from the amine (or solvent) outcompetes the reductive elimination step. It can also happen if the oxidative addition is successful but the subsequent amine coordination is too slow, allowing the Pd-complex to abstract a proton from the environment.
The Solution:  Switch to a bidentate ligand with a wide bite angle to accelerate reductive elimination. Iterative screening has proven that an optimized system of 8 mol % DPEphos with 4 mol % 

and

in dioxane at 85 °C effectively suppresses dehalogenation and drives C–N bond formation to completion[1].

Q3: My Suzuki-Miyaura couplings of 4-bromoquinoline with heteroaryl boronic acids are stalling. What is the recommended precatalyst? The Causality: Heteroaryl boronic acids are highly prone to rapid protodeboronation. If the transmetalation step is slower than the decomposition of your boronic acid, the reaction will stall. Traditional


 is often too slow to generate the active Pd(0) species.
The Solution:  Employ Buchwald pre-catalysts, specifically XPhos Pd G2. The G2 precatalyst rapidly generates the active monoligated Pd(0) species under mild basic conditions, drastically accelerating transmetalation. Using just 2 mol% XPhos Pd G2 at 40 °C can drive the coupling of 4-bromoquinoline to completion in under 1.5 hours[2].

Part 2: Visualizing the Optimization Logic

The following diagrams illustrate the mechanistic pitfalls of 4-bromoquinoline coupling and the workflow for overcoming them.

G Pd0 Pd(0) Active Species Requires bulky ligands OA Oxidative Addition 4-Bromoquinoline inserts Pd0->OA TM Transmetalation / Amination Base-mediated OA->TM Poison Off-Cycle Trap N-coordination to Pd OA->Poison Poor ligand choice RE Reductive Elimination Product release TM->RE RE->Pd0 Poison->Pd0 Add XPhos/DPEphos

Caption: Catalytic cycle highlighting the N-coordination off-cycle trap specific to 4-bromoquinoline.

G Start 4-Bromoquinoline Coupling Optimization Step1 Select Precatalyst e.g., Pd(OAc)2 or XPhos Pd G2 Start->Step1 Step2 Ligand Screening (DPEphos, XPhos, BINAP) Step1->Step2 Step3 Base & Solvent Selection (K3PO4 in Dioxane or Toluene) Step2->Step3 Decision Is N-coordination poisoning the catalyst? Step3->Decision Yes Increase Ligand Sterics (e.g., Buchwald G2/G3) Decision->Yes Yes (Low Yield/Stalling) No Proceed to Temperature Tuning Decision->No No (High Conversion) End Optimized Protocol Achieved Yes->End No->End

Caption: Step-by-step decision matrix for optimizing palladium catalysts with 4-bromoquinoline.

Part 3: Quantitative Data & Catalyst Selection

Use the following reference table to select the optimal starting conditions based on your desired transformation.

Coupling TypeCatalyst / PrecatalystLigandBase & SolventTemp / TimeTypical Yield
Buchwald-Hartwig Amination

(4 mol%)
DPEphos (8 mol%)

(2.5 eq), Dioxane
85 °C / 18 h75–90%[1]
Suzuki-Miyaura (Aryl) XPhos Pd G2 (2 mol%)XPhos (Optional)

/

, THF or Dioxane
40 °C / 1.5 h>90%[2]
Direct C-H Arylation

(5 mol%)
NiXantphos

, THF
25 °C / 24 h75–98%[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Buchwald-Hartwig Amination of 4-Bromoquinoline

This protocol utilizes DPEphos to prevent catalyst poisoning and is highly effective for primary and secondary amines[1].

Step 1: Reagent Preparation (Glovebox or Schlenk line)

  • Charge an oven-dried 40-mL vial with 4-bromoquinoline (1.0 mmol, 1.0 equiv).

  • Add

    
     (8.9 mg, 4 mol %) and DPEphos (43.0 mg, 8 mol %).
    
  • Add finely milled, anhydrous

    
     (530 mg, 2.5 mmol).
    
  • Add the requisite amine (1.5 mmol, 1.5 equiv). Note: If the amine is a liquid, add it after the solvent in Step 2.

Step 2: Degassing & Solvent Addition

  • Seal the vial with a PTFE-lined septum.

  • Insert an 18-gauge needle as a vent and purge the vial with ultra-pure Argon for 5 minutes.

  • Introduce anhydrous, degassed 1,4-dioxane (4.0 mL) via syringe.

  • Sparge the resulting suspension with Argon for an additional 3–5 minutes.

Step 3: Reaction Execution

  • Remove the vent needle and heat the vial in a pre-warmed aluminum block at 85 °C for 18 hours.

  • Self-Validation Checkpoint: At t=2 hours, perform a TLC check (Hexanes/EtOAc). The highly UV-active 4-bromoquinoline starting material spot should be visibly diminishing, and the mixture should transition from a heterogeneous suspension to a darker, more uniform mixture.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Adsorb the crude reaction mixture directly onto silica gel (avoiding formal aqueous workup which can complicate isolation due to emulsion formation).

  • Purify via flash column chromatography to isolate the 4-aminoquinoline.

Protocol B: Rapid Suzuki-Miyaura Coupling using XPhos Pd G2

Optimized for fast transmetalation to outcompete boronic acid degradation[2].

Step 1: Assembly

  • In a dry vial, combine 4-bromoquinoline (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and XPhos Pd G2 precatalyst (15.7 mg, 2 mol%).

  • Add

    
     (2.0 mmol).
    

Step 2: Reaction

  • Purge with Argon, then add degassed THF (4 mL) and a trace amount of degassed water (0.1 mL) to aid in the dissolution of the phosphate base.

  • Stir at 40 °C for 1.5 hours.

  • Self-Validation Checkpoint: The G2 precatalyst should rapidly activate, turning the solution a characteristic pale/golden yellow indicating the formation of the active Pd(0) species. Complete consumption of 4-bromoquinoline should be confirmed by LC-MS at the 90-minute mark.

Part 5: References

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: ResearchGate / ChemInform URL:[Link]

  • Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Support Center: Palladium Scavenging from Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of N-heterocyclic Active Pharmaceutical Ingredients (APIs). Palladium (Pd) catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are foundational in synthesizing quinoline derivatives. However, removing residual palladium to meet stringent regulatory standards is notoriously difficult due to the strong coordinating ability of the quinoline nitrogen.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you design an efficient, scalable palladium removal workflow.

Logical Workflow for Palladium Scavenging

PdRemovalWorkflow Start Crude Quinoline API (High Pd Content) Filter 1. Coarse Filtration (Remove heterogeneous Pd) Start->Filter Screen 2. Scavenger Addition (e.g., Si-Thiourea) Filter->Screen Analyze 3. ICP-MS Validation (Self-Check Step) Screen->Analyze Decision Pd < 10 ppm? Analyze->Decision Success Proceed to Crystallization Decision->Success Yes Fail Optimize: Increase Temp/Eq Decision->Fail No Fail->Screen Feedback Loop

Workflow for palladium removal and validation in quinoline synthesis.

Section 1: Fundamentals & Mechanism (FAQs)

Q: Why does palladium stubbornly persist in quinoline intermediates compared to other substrates? A: The difficulty is rooted in coordination chemistry. The basic nitrogen atom in the quinoline ring possesses a lone pair of electrons that acts as a strong ligand, forming a highly stable coordinate covalent bond with both Pd(0) and Pd(II) species[1],[2]. This chelation effect outcompetes standard liquid-liquid aqueous extractions, causing the palladium to remain highly soluble in the organic phase alongside your API[3].

Q: What are the regulatory thresholds for residual palladium in APIs? A: The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B elemental impurity[4]. The Permitted Daily Exposure (PDE) is strictly capped at 100 µ g/day for oral administration and 10 µ g/day for parenteral administration[5]. In practical terms, this requires process chemists to reduce residual palladium in the final API to single-digit parts per million (typically <10 ppm)[6].

Section 2: Troubleshooting Guide

Issue: Residual Pd remains >50 ppm after standard activated carbon treatment. Cause: Activated carbon relies on physisorption (weak van der Waals forces and surface porosity). These physical forces are thermodynamically insufficient to break the strong chemical coordinate bond between the quinoline nitrogen and the palladium center[7],[1]. Solution: Transition from physisorption to chemisorption. Introduce a functionalized solid-supported scavenger (such as a thiol or thiourea)[8]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid that preferentially binds to "soft" bases like sulfur. A thiourea-functionalized silica will thermodynamically outcompete the quinoline nitrogen, forcing a ligand exchange that traps the metal on the solid support[9],[10].

Mechanism Complex Quinoline-Pd Complex (Hard-Soft Mismatch) Reaction Ligand Exchange (Thermodynamic Shift) Complex->Reaction Scavenger Thiol/Thiourea Scavenger (Soft Base) Scavenger->Reaction FreeAPI Free Quinoline API (Recovered) Reaction->FreeAPI BoundPd Scavenger-Pd Complex (Solid, Filterable) Reaction->BoundPd

Thermodynamic ligand exchange: Soft sulfur scavengers outcompete quinoline for palladium.

Issue: I am achieving <10 ppm Pd with a silica-based scavenger, but my quinoline yield dropped by 30%. Cause: Basic N-heterocycles like quinoline can protonate and non-specifically bind to the acidic silanol (Si-OH) groups present on the backbone of standard silica matrices[6]. Solution: Use an endcapped silica scavenger where the free silanols have been chemically blocked, or switch to a macroporous polystyrene-backed resin such as Biotage® MP-TMT[11]. Additionally, adding a polar aprotic co-solvent (e.g., THF or DMF) can increase the API's solubility and prevent it from precipitating onto the resin[2].

Issue: The reaction mixture forms an unbreakable emulsion during the aqueous workup. Cause: Palladium-quinoline complexes can act as surfactant-like colloids, stabilizing emulsions at the aqueous-organic interface. Solution: Bypass liquid-liquid extraction entirely. Treat the crude organic reaction mixture directly with a solid-supported scavenger (e.g., SiliaMetS® Thiol or SEM26)[12]. Once the Pd is bound to the solid matrix, it can be cleanly removed via simple filtration through a Celite pad[3].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating High-Throughput Scavenger Screening

Objective: Identify the optimal scavenger that outcompetes the Pd-quinoline complex without adsorbing the API. This protocol includes built-in verification gates to ensure data integrity before scale-up.

Step 1: Preparation & Filtration Filter the crude post-reaction mixture through a 1-2 cm pad of Celite to remove any heterogeneous catalyst (e.g., Pd/C) or insoluble salts[3]. Aliquot 5 mL of the resulting filtrate into five separate 15 mL reaction vials. Step 2: Scavenger Dosing Add 5 equivalents of scavenger (relative to the initial molar amount of Pd catalyst used in the reaction) to the vials[6]:

  • Vial A: Control (No scavenger)

  • Vial B: SiliaMetS® Thiol (General chemisorption)[8]

  • Vial C: SiliaMetS® Thiourea (Strong chelation for highly basic APIs)[10]

  • Vial D: Biotage® MP-TMT (Polystyrene matrix for moisture-sensitive APIs)[11]

  • Vial E: Activated Carbon (Baseline physical adsorption)[7] Step 3: Incubation Agitate the vials at 40–50 °C for 4 hours. Mechanistic Note: Elevated temperature provides the necessary activation energy to break the strong Pd-quinoline coordinate bond and accelerate the ligand exchange[8]. Step 4: Filtration & Recovery Filter each mixture through a 0.45 µm PTFE syringe filter. Wash the spent resin thoroughly with 2 mL of the reaction solvent to ensure complete API recovery[2]. Step 5: Self-Validating Analysis (Decision Gate)

  • Primary Check (Efficacy): Analyze the filtrate via ICP-MS. Target: < 10 ppm Pd.[4].

  • Secondary Check (Recovery): Analyze the filtrate via HPLC-UV. Target: > 95% API recovery compared to Vial A.[12]. If a scavenger fails the efficacy check, increase the residence time to 12 hours. If it fails the recovery check, switch to an endcapped or polymer-supported alternative.

Protocol 2: Bulk Scavenging and Product Recovery

Once the optimal scavenger is identified, proceed to bulk purification:

  • Transfer the crude organic solution to a reactor.

  • Add the empirically determined equivalents of the chosen solid-supported scavenger (e.g., 0.15 w/w relative to the API)[12].

  • Stir vigorously at the optimized temperature (e.g., 50 °C) for 4 to 16 hours[7].

  • Filter the suspension through a sintered glass funnel packed with Celite.

  • Concentrate the filtrate under reduced pressure and analyze via ICP-MS prior to final crystallization[2].

Section 4: Quantitative Scavenger Performance Data

The following table synthesizes the expected performance of various scavengers when applied to highly coordinating N-heterocyclic/quinoline substrates based on industry process data.

Scavenger TypeSupport MatrixMechanism of ActionTypical Pd Removal (%)API Recovery (%)Best Use Case
Activated Carbon CarbonPhysisorption60 - 85%70 - 80%Non-coordinating APIs
SiliaMetS® Thiol SilicaChemisorption (Soft Base)> 98%> 95%General N-heterocycles
SiliaMetS® Thiourea SilicaChemisorption (Chelation)> 99%> 95%Highly basic quinolines
Biotage® MP-TMT PolystyreneChemisorption (Chelation)> 99%> 98%APIs prone to silica binding

(Data synthesized from comparative process chemistry studies[11],[7],[10],[12].)

References

  • "Biotage® MP-TMT - Palladium Scavenger." Biotage. Available at: [Link]

  • "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers. Available at: [Link]

  • "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances." ResearchGate. Available at: [Link]

  • "Metal Scavengers in Process Chemistry An Investigative Study." Biotage. Available at: [Link]

  • "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove." Technology Networks. Available at: [Link]

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications. Available at: [Link]

  • "Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen." PMC / NIH. Available at: [Link]

  • "Process Development Whitepaper Metal Scavenging." CatSci. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 4-bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 4-bromoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies to ensure you achieve the highest purity for your compound.

Understanding the Molecule: A Chemist's Perspective

This compound possesses a rigid, heterocyclic quinoline core, a bromine substituent, and a methyl ester group. This combination of a polar heterocyclic system and a non-polar bromo-aromatic component, along with the ester functionality, dictates its solubility behavior. Successful recrystallization hinges on selecting a solvent or solvent system that can effectively differentiate the desired compound from any impurities present.

A crucial principle of recrystallization is that the compound of interest should be highly soluble in the chosen solvent at an elevated temperature but sparingly soluble at a lower temperature.[1][2] Conversely, impurities should either be completely soluble or insoluble in the solvent at all temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the recrystallization of quinoline derivatives and provide actionable solutions.

Q1: I'm unsure which solvent to start with for recrystallization. Where do I begin?

A1: A systematic solvent screening is the most effective approach. Given the structure of this compound, you should explore solvents with varying polarities. Start with single solvents where the compound shows moderate solubility at room temperature and high solubility upon heating.[3]

Recommended Starting Solvents (in order of decreasing polarity):

  • Alcohols: Ethanol, Methanol, Isopropanol[3]

  • Esters: Ethyl acetate[3][4]

  • Ketones: Acetone[3]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene[3]

  • Ethers: Dioxane, Tetrahydrofuran (THF)[3]

  • Alkanes: Hexanes, Heptane (primarily as anti-solvents)[4][5][6]

If a single solvent is not ideal, a binary solvent system is highly recommended.[3] A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until turbidity (cloudiness) is observed.[3][4] For bromoquinoline derivatives, mixtures like ethyl acetate/hexanes have proven effective.[5]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3][7] This often happens if the solution is cooled too quickly or is too concentrated.[3]

Troubleshooting Steps:

  • Reheat and Dilute: Warm the solution to re-dissolve the oil, then add more of the same solvent to create a more dilute solution.[3][8]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[3][7] Insulating the flask can further slow the cooling rate.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a binary solvent system.[3][7]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: A supersaturated solution may have formed, which requires a nucleation site to initiate crystallization.[8]

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches can provide nucleation sites.[3][8]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.[7][8]

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.[3]

  • Reduce Solvent Volume: You may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.[8]

  • Introduce an Anti-Solvent: If your compound is too soluble in the chosen solvent, carefully add a miscible anti-solvent dropwise until you observe persistent turbidity.

Q4: The purity of my recrystallized product hasn't improved significantly. What went wrong?

A4: This suggests that the chosen solvent is not effectively separating the impurities from your target compound.

Possible Causes and Solutions:

  • Inappropriate Solvent: The impurities may have similar solubility profiles to your compound in the selected solvent. A different solvent or solvent system is necessary to exploit solubility differences.[3]

  • Incomplete Dissolution: If the crude material was not fully dissolved at the higher temperature, insoluble impurities will remain trapped in the final product. Ensure complete dissolution (of the desired compound) before cooling.[3]

  • Crystallization Occurred Too Quickly: Rapid crystallization can trap impurities within the crystal lattice. Slower cooling often results in higher purity crystals.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying an optimal solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Gently heat the test tubes while observing the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate for recrystallization.

Data Presentation: Solvent Properties
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Highly polar, may be a good anti-solvent with alcohols.
Methanol5.165Polar protic solvent.
Ethanol4.378Common recrystallization solvent, often used with water.[9][10]
Acetone4.356Polar aprotic solvent, relatively volatile.
Ethyl Acetate4.477Medium polarity, a good starting point.[4][7]
Dichloromethane3.140Good for dissolving many organics, but low boiling point can be a challenge.
Toluene2.4111Good for aromatic compounds, higher boiling point.
Hexanes0.1~69Non-polar, often used as an anti-solvent.[5]
Protocol 2: Step-by-Step Recrystallization

Once a suitable solvent system has been identified (e.g., ethyl acetate/hexanes), proceed with the bulk recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent to completely dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization using the methods described in the FAQ section.[7]

  • Cooling: Once crystallization has begun at room temperature, place the flask in an ice bath to maximize the yield of the precipitate.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling B->D No Insoluble Impurities C->D E Induce Crystallization (if needed) D->E No Crystals F Cold Filtration D->F Crystals Form E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the recrystallization process.

Solvent Selection Logic

Solvent_Selection Start Start Solvent Screening SolubleCold Soluble in Cold Solvent? Start->SolubleCold SolubleHot Soluble in Hot Solvent? SolubleCold->SolubleHot No PoorSolvent Poor Solvent (Potential Anti-Solvent) SolubleCold->PoorSolvent Yes CrystalsCool Crystals Form on Cooling? SolubleHot->CrystalsCool Yes Insoluble Insoluble SolubleHot->Insoluble No GoodSolvent Good Single Solvent CrystalsCool->GoodSolvent Yes TryBinary Consider Binary System CrystalsCool->TryBinary No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate - Benchchem.
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem.
  • This compound - Fluorochem.
  • Methyl 7-bromoquinoline-4-carboxylate | CymitQuimica.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • This compound | CAS:1824048-33-0 | Ark Pharma Scientific Limited.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Recrystallization - XULA Digital Commons.
  • Purification: How To - Chemistry - University of Rochester.
  • Purification techniques bulletins.
  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate - Benchchem.
  • Methyl 4-bromoisoquinoline-7-carboxylate | 2007916-56-3.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • Recrystallization and Crystallization.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.

Sources

overcoming steric hindrance in 4-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D.)

Welcome to the Quinolines Functionalization Support Hub

You are likely here because the C4 position of your quinoline scaffold is resisting functionalization. This is a known "pain point" in heterocyclic chemistry. The challenge stems from two converging factors:

  • Peri-Strain (Steric): The proton at C5 exerts significant steric pressure on the C4 position, destabilizing the transition states for bulky nucleophiles.

  • Electronic Deactivation: While the pyridine ring is electron-deficient, the benzene ring fusion makes the C4 position less electrophilic than the C2 position in many contexts, leading to regioselectivity issues.

Below are three specialized troubleshooting modules designed to resolve these specific bottlenecks.

Module 1: Nucleophilic Aromatic Substitution ( )

Primary Issue: Reaction requires extreme temperatures (>150°C) or results in decomposition. Root Cause: The activation energy for the Meisenheimer complex formation is too high due to the lack of sufficient electron-deficiency at C4 compared to C2, compounded by steric repulsion from the C5 proton.

Troubleshooting Protocol: Acid-Catalyzed Activation

Do not rely solely on thermal energy. You must lower the LUMO energy of the quinoline ring chemically.

The "Acid-Spike" Method: Instead of basic conditions, switch to an acidic environment. Protonation of the quinoline nitrogen (


) dramatically increases the electrophilicity of the C4 carbon.

Step-by-Step Workflow:

  • Substrate: 4-Chloroquinoline (1.0 equiv).

  • Nucleophile: Aniline/Amine (1.1 equiv).

  • Solvent: Ethoxyethanol or dilute aqueous HCl (0.1 M).

  • Catalyst: 1.0 equiv HCl (or p-TsOH for organic solubility).

  • Procedure: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Filter the salt directly (high purity) or neutralize with

    
     to obtain the free base.
    
Mechanistic Visualization ( Activation)

SNAr_Mechanism Start 4-Chloroquinoline Acid Add H+ (HCl/pTsOH) Start->Acid Activated N-Protonated Species (High Electrophilicity) Acid->Activated Lowers LUMO Attack Nucleophilic Attack (Rate Limiting Step) Activated->Attack Overcomes Steric Barrier Intermed Meisenheimer Complex Attack->Intermed Product 4-Substituted Quinoline (HCl Salt) Intermed->Product -HCl

Caption: Acid catalysis protonates N1, activating C4 for nucleophilic attack despite steric hindrance.

Module 2: Palladium-Catalyzed Cross-Coupling

Primary Issue: Low conversion in Suzuki or Buchwald-Hartwig couplings; catalyst death (formation of Pd-black). Root Cause: The oxidative addition into the C4-Cl bond is generally feasible, but the reductive elimination step is severely hampered by the steric clash between the bulky ligand, the nucleophile, and the C5-proton.

Troubleshooting Protocol: Ligand Engineering

Standard ligands (PPh3, dppf) will fail here. You need ligands that are bulky enough to promote reductive elimination but flexible enough to accommodate the substrate.

Recommended System:

  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure rapid generation of the active

    
     species without requiring an induction period that allows for catalyst decomposition.
    
  • Ligand Selection:

    • For Amination (C-N):BrettPhos or RuPhos . These are specifically designed to prevent formation of the inactive bis-ligated complex

      
      .
      
    • For Suzuki (C-C):XPhos or SPhos . The biaryl backbone provides stability, while the cyclohexyl groups boost electron density for oxidative addition.

Data: Ligand Performance Comparison (4-Chloroquinoline + Phenylboronic Acid)

LigandYield (24h)Analysis
PPh3 < 10%Fail. Lacks steric bulk to force reductive elimination.
dppf 35%Poor. Bite angle insufficient for this steric profile.
XPhos 92% Optimal. Biaryl bulk promotes reductive elimination.
SPhos 88%Excellent. Good alternative for highly hindered boronic acids.

Module 3: Radical Functionalization (Minisci Reaction)

Primary Issue: Poor regioselectivity. Reaction yields a mixture of C2- and C4-alkylated products. Root Cause: Nucleophilic radicals (alkyl) attack the most electron-deficient positions. Both C2 and C4 are activated, but C2 is often kinetically favored due to less steric hindrance (no peri-hydrogen).

Troubleshooting Protocol: C2-Blocking & Acid Control

To force C4 substitution, you must sterically or electronically disqualify the C2 position.

Strategy A: The "Block-and-Remove" Tactic If C2 is open, temporarily block it with a halogen (Cl/Br) or utilize a specific directing group.

  • Note: If you cannot block C2, use radical precursors with specific polarity matching .

Strategy B: Acid-Mediated Selectivity Performing the reaction in a biphasic system (DCM/Water) with TFA (Trifluoroacetic acid) ensures the quinoline is fully protonated. The protonated species has a different frontier orbital coefficient distribution, often slightly favoring C4 attack for nucleophilic radicals compared to the neutral species.

Decision Workflow for Method Selection

Method_Selection Start Start: 4-Substituted Quinoline Synthesis Q1 Is the Nucleophile a Heteroatom (N, O, S)? Start->Q1 Q2 Is the Nucleophile Sensitive to Acid? Q1->Q2 Yes PathSuzuki Use Suzuki Coupling (Ligand: XPhos) Q1->PathSuzuki No (Carbon Nucleophile) PathSNAr Use Acid-Catalyzed SNAr (Ref: Module 1) Q2->PathSNAr No (e.g., aniline) PathPd Use Buchwald-Hartwig (Ligand: RuPhos/BrettPhos) Q2->PathPd Yes (e.g., basic amine)

Caption: Select the optimal synthetic route based on nucleophile tolerance and type.

Frequently Asked Questions (FAQ)

Q1: My Suzuki coupling works for 4-chloroquinoline but fails when I add a substituent at C5. Why? A: This is the "Buttressing Effect." A substituent at C5 pushes the peri-hydrogen closer to the C4 center, creating a "steric wall."

  • Fix: Switch to Ni-catalysis (e.g.,

    
     + PCy3). Nickel has a smaller atomic radius than Palladium and can often accommodate tighter steric pockets.
    

Q2: Can I use the N-oxide route for C4 functionalization? A: Yes, but it is indirect. converting Quinoline to Quinoline-N-oxide activates the C2 and C4 positions. However, direct nucleophilic attack on the N-oxide usually favors C2.

  • Fix: Use the Reissert-Henze reaction or chlorinating agents (

    
    ) on the N-oxide to install a chlorine at C4 first, then proceed with 
    
    
    
    or Coupling.

Q3: How do I remove the residual Palladium from my product? Quinolines bind metals tightly. A: Quinolines are excellent ligands, making Pd removal difficult.

  • Fix: Treat your organic phase with a metal scavenger (e.g., SiliaMetS® Thiol ) or wash with aqueous N-Acetylcysteine solution. Standard brine washes are ineffective here.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Koubachi, J., et al. (2014). "Palladium-catalyzed cross-coupling reactions on the 4-position of the quinoline ring."[1] Journal of Organic Chemistry.

  • Minisci, F., et al. (1983). "Homolytic alkylation of heteroaromatic bases: A selective and general synthesis." Tetrahedron.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference Text).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Bromoquinoline in Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the low reactivity of 4-bromoquinoline in various substitution reactions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully synthesize your target molecules.

Understanding the Challenge: The "Unreactive" Nature of 4-Bromoquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 4-Bromoquinoline, in particular, serves as a versatile intermediate for introducing diverse functionalities at the C4-position.[2][3] However, its perceived low reactivity in substitution reactions can be a significant bottleneck. This reluctance to react stems from the electronic properties of the quinoline ring system. The electronegative nitrogen atom withdraws electron density from the carbocyclic ring, deactivating it towards certain substitution pathways.

This guide will dissect the underlying reasons for this challenge and provide actionable, field-proven solutions for various reaction types.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with 4-bromoquinoline failing?

A1: Standard SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to sufficiently activate the aromatic ring for nucleophilic attack.[4][5] In 4-bromoquinoline, the nitrogen atom's electron-withdrawing effect is often insufficient to promote classical SNAr, especially with weak nucleophiles. To overcome this, consider transitioning to a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination for N-arylation or the Ullmann condensation for O- or S-arylation.[6]

Q2: I'm observing no product formation in my Suzuki-Miyaura coupling with 4-bromoquinoline. What are the likely causes?

A2: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[1][7] For an electron-deficient heterocycle like quinoline, a highly active catalyst system is often necessary. Common failure points include:

  • Inactive Catalyst: The Pd(0) active species may not be generating in situ, or it may be poisoned.

  • Inappropriate Ligand: The ligand may not be suitable for the specific transformation. Electron-rich and sterically hindered phosphine ligands often improve reaction outcomes.[8]

  • Incorrect Base: The base might be too weak to facilitate the transmetalation step effectively.

Q3: My Sonogashira coupling with 4-bromoquinoline is sluggish and gives low yields. How can I improve it?

A3: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also sensitive to reaction parameters.[9][10] Low reactivity can be attributed to:

  • Catalyst Deactivation: The palladium or copper catalyst may be degrading under the reaction conditions.

  • Insufficient Base: The amine base may not be strong enough to deprotonate the terminal alkyne efficiently.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

Q4: Are there any general tips for improving the success rate of reactions with 4-bromoquinoline?

A4: Yes. Meticulous experimental technique is paramount.[11] Always ensure:

  • High Purity Reagents: Use freshly purified or high-purity 4-bromoquinoline and other reagents.

  • Anhydrous and Inert Conditions: For many cross-coupling reactions, rigorously exclude moisture and oxygen by using dried solvents and glassware and maintaining an inert atmosphere (e.g., argon or nitrogen).[12]

  • Systematic Optimization: If a reaction is failing, systematically vary the catalyst, ligand, base, solvent, and temperature to identify the optimal conditions.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific classes of substitution reactions involving 4-bromoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most robust methods for the functionalization of 4-bromoquinoline.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14]

Problem: Low or No Conversion

Possible Cause Troubleshooting Step Rationale
Inadequate Catalyst System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15][16]The electronic and steric properties of the ligand are critical for the efficiency of the catalytic cycle.
Incorrect Base Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.[6]The base is crucial for the deprotonation of the amine and the subsequent reductive elimination step.
Low Reaction Temperature Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or dioxane.Higher temperatures can overcome the activation energy barrier for the reaction.
Reagent Degradation Ensure the amine and base are of high purity and handled under inert conditions if they are sensitive to air or moisture.Contaminants can poison the catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 4-bromoquinoline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the base (e.g., NaOt-Bu, 1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).

  • Add anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Stir the reaction mixture at the optimized temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination Troubleshooting

start Low Conversion in Buchwald-Hartwig catalyst Screen Pd Precursors (Pd(OAc)₂, Pd₂(dba)₃) & Ligands (XPhos, RuPhos) start->catalyst base Switch to Stronger Base (NaOtBu, K₂CO₃, Cs₂CO₃) catalyst->base No Improvement success Successful Reaction catalyst->success Improvement temp Increase Temperature (80-120 °C) base->temp No Improvement base->success Improvement reagents Check Reagent Purity & Inert Conditions temp->reagents No Improvement temp->success Improvement reagents->start Re-run Reaction

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[1]

Problem: Poor Yield

Possible Cause Troubleshooting Step Rationale
Suboptimal Ligand For heteroaryl couplings, sterically hindered and electron-rich ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.[7][8]These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Base and Solvent Mismatch Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, CsF) in different solvent systems (e.g., dioxane/water, toluene/water, DMF).The choice of base and solvent can significantly influence the reaction kinetics and yield.
Boronic Acid/Ester Instability Use the boronic acid pinacol ester instead of the free boronic acid, as it may have greater stability.Boronic acids can undergo protodeboronation, especially at elevated temperatures.
Catalyst Loading Increase the catalyst loading if the reaction is stalling.A higher catalyst concentration can increase the reaction rate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-bromoquinoline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • De-gas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira coupling is used to form a bond between a sp² carbon and a sp carbon.

Problem: Reaction Stalls or is Sluggish

Possible Cause Troubleshooting Step Rationale
Copper Co-catalyst Issues Use a freshly opened or purified source of copper(I) iodide (CuI). Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected.[17]The copper co-catalyst is essential for the formation of the copper acetylide intermediate.
Base Selection Use a suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive substrates, a stronger base may be required.The base deprotonates the terminal alkyne.
Side Reactions Glaser coupling (homocoupling of the alkyne) can be a significant side reaction. This can sometimes be suppressed by using a less polar solvent or by slowly adding the alkyne to the reaction mixture.Minimizing the concentration of free alkyne can reduce the rate of homocoupling.
Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne.Oxygen can promote the Glaser coupling side reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 4-bromoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Decision Tree: Selecting the Right Substitution Strategy

start Desired Bond Formation? cn_bond C-N Bond (Amine Nucleophile) start->cn_bond C-N cc_bond C-C Bond start->cc_bond C-C co_cs_bond C-O or C-S Bond (Alcohol/Thiol Nucleophile) start->co_cs_bond C-O / C-S buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acid) cc_bond->suzuki sp²-sp² or sp²-sp³ sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira sp²-sp ullmann Ullmann Condensation co_cs_bond->ullmann

Caption: Decision tree for selecting a substitution method.

Conclusion

While 4-bromoquinoline can present reactivity challenges, these are readily overcome with a systematic and informed approach to reaction design and troubleshooting. By understanding the electronic nature of the quinoline ring and selecting the appropriate catalytic system and reaction conditions, researchers can successfully employ this valuable building block in the synthesis of complex molecules for a wide range of applications. Should you encounter persistent issues, consulting the primary literature for analogous transformations is always a recommended next step.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?. Retrieved from [Link]

  • J&K Scientific LLC. (2025). 4-Bromoquinoline, 98%. Retrieved from [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Guide: Methyl 4-bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical analysis of the 1H NMR spectrum of methyl 4-bromoquinoline-7-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and quinoline-based pharmacophores.

This guide moves beyond simple spectral listing, offering a comparative analysis against structural isomers and precursors to ensure unambiguous identification during drug development workflows.

Executive Summary: The Diagnostic Fingerprint

For researchers in medicinal chemistry, the this compound intermediate presents a unique spectral signature used to validate the regioselectivity of the quinoline ring formation or functionalization.

Critical Quality Attribute (CQA): The definitive confirmation of the 7-carboxylate regioisomer (vs. the 6- or 5-isomer) relies on the splitting pattern of the benzenoid protons (H5, H6, H8 ) and the distinct chemical shift of H8 , which is heavily deshielded by the adjacent ester group and the ring nitrogen's anisotropy.

Predicted Spectral Assignment (400 MHz, CDCl₃)

Note: Values are derived from Structure-Activity Relationship (SAR) analysis of 4-bromoquinoline scaffolds and substituent increment calculations.

Proton (H)PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Structural Logic
H-2 Pyridine Ring8.75 – 8.85 Doublet (

)

Most deshielded due to proximity to Ring Nitrogen (

).
H-8 Benzene Ring8.70 – 8.80 Doublet (

)*

Diagnostic Peak. Deshielded by ortho-ester and

anisotropy. Appears as singlet if resolution is low.
H-5 Benzene Ring8.25 – 8.35 Doublet (

)

Peri-effect from 4-Br causes significant downfield shift.
H-6 Benzene Ring8.10 – 8.20 Doublet of Doublets (

)

Coupled to H-5 (ortho) and H-8 (meta).
H-3 Pyridine Ring7.70 – 7.80 Doublet (

)

Shielded relative to H-2; Ortho to 4-Br.
-OCH₃ Ester Methyl3.95 – 4.05 Singlet (

)
-Characteristic methyl ester singlet.
Comparative Analysis: Distinguishing Regioisomers

In drug discovery, a common pitfall is the misidentification of the 7-carboxylate vs. the 6-carboxylate isomer during Skraup or Doebner-Miller syntheses.

Scenario: 7-COOMe (Target) vs. 6-COOMe (Impurity)
  • Target (7-COOMe):

    • H-8 appears as an isolated meta-coupled doublet (or singlet) at high ppm (~8.8).

    • H-5 and H-6 show strong ortho-coupling (

      
       Hz).
      
  • Alternative (6-COOMe):

    • H-5 appears as a singlet (isolated by 4-Br and 6-COOMe).

    • H-7 and H-8 appear as an ortho-coupled pair (

      
       Hz).
      

Decision Logic: If you see a singlet in the aromatic region around 8.5 ppm (H-5), you likely have the 6-isomer . If you see a singlet/meta-doublet around 8.8 ppm (H-8) and a clear ortho-pair (H5/H6), you have the 7-isomer .

Visualization: Isomer Verification Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry based on coupling constants (


-values).

NMR_Logic Start Analyze Aromatic Region (7.5 - 9.0 ppm) Check_H5 Identify H-5 Signal (Peri to Br) Start->Check_H5 Is_H5_Singlet Is H-5 a Singlet? Check_H5->Is_H5_Singlet Result_6_Iso Isomer: 6-Carboxylate (H-5 isolated between Br and COOMe) Is_H5_Singlet->Result_6_Iso Yes Check_H8 Check H-8 Signal Is_H5_Singlet->Check_H8 No (It is a Doublet) Is_H8_Meta Is H-8 a Meta-Doublet/Singlet? (> 8.7 ppm) Check_H8->Is_H8_Meta Result_7_Iso CONFIRMED: 7-Carboxylate (Target Molecule) Is_H8_Meta->Result_7_Iso Yes Result_Unknown Re-evaluate Structure (Possible 5- or 8-isomer) Is_H8_Meta->Result_Unknown No

Caption: Logical decision tree for distinguishing the 7-carboxylate target from the common 6-carboxylate regioisomer using H-5 and H-8 splitting patterns.

Experimental Protocol: Sample Preparation

To obtain the resolution necessary for observing the meta-coupling of H-8 (


 Hz), proper sample preparation is non-negotiable.

Methodology:

  • Solvent Choice: Use DMSO-d₆ (99.9% D) if solubility in CDCl₃ is marginal (< 5 mg/0.6 mL).

    • Note: In DMSO-d₆, expect all signals to shift downfield by 0.1 – 0.3 ppm compared to the CDCl₃ values listed above.

    • Advantage:[1][2][3][4] DMSO often resolves the H-6/H-8 meta-coupling better than chloroform due to viscosity/relaxation differences.

  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

    • Warning: Over-concentration (>20 mg) leads to stacking interactions in quinolines, causing concentration-dependent upfield shifts (shielding) of the aromatic protons.

  • Acquisition:

    • Scans: 64 (minimum for clean baseline).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-8 and quaternary carbons (if running ¹³C).

References
  • ChemicalBook. (2024). 4-Bromoquinoline Synthesis and Spectral Data. Retrieved from

  • Sigma-Aldrich. (2024). This compound Product Specifications. Retrieved from

  • University of North Carolina Wilmington. (2013). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved from

  • BenchChem. (2025).[4] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from

Sources

Comparative Guide to 13C NMR Chemical Shift Prediction for Methyl 4-Bromoquinoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) is a highly functionalized API intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. Unambiguous structural characterization of its quinoline core relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the quaternary carbons (C4, C4a, C7, C8a) in highly conjugated, halogenated heteroaromatics is notoriously prone to misinterpretation.

This guide objectively compares three distinct methodologies for determining and predicting the 13C NMR chemical shifts of this compound:

  • Empirical Additivity Rules (e.g., ChemDraw Professional)

  • Machine Learning/Graph-Based Models (e.g., MestReNova)

  • Ab Initio Quantum Mechanics (DFT via Gaussian 16)

By evaluating these predictive products against simulated experimental baselines, researchers can optimize their analytical workflows for structural verification.

Expertise & Experience: The Causality of Prediction Errors

Why do different software packages yield varying results for the exact same molecule? The answer lies in how each system handles the Heavy-Atom Effect (HAE) and electronic conjugation.

  • Empirical Models (ChemDraw): These rely on HOSE (Hierarchically Ordered Spherical Description of Environment) codes. If the exact 4-bromoquinoline substructure is absent from the training database, the software extrapolates using generic benzene or pyridine rules. This fails to account for the relativistic spin-orbit coupling induced by the heavy bromine atom at C4, leading to significant downfield prediction errors[1].

  • Machine Learning Models (MestReNova): Utilizing deep neural networks and graph-machine approaches, modern ML predictors reduce the Root Mean Square Error (RMSE) to approximately 0.9–1.9 ppm[1][2]. They excel at interpolating complex electronic environments but can occasionally smooth over rare steric clashes.

  • Density Functional Theory (DFT): DFT calculates the magnetic shielding tensor directly from the molecule's electron density. Using the Gauge-Including Atomic Orbital (GIAO) method with a robust functional and basis set (e.g., B3LYP/6-311+G(d,p)) combined with an implicit solvent model, DFT provides a physics-based, self-validating prediction that accurately captures both HAE and anisotropic deshielding[3][4].

Experimental & Computational Protocols

To establish a self-validating system, researchers must standardize their workflows. Below are the step-by-step methodologies for generating the comparative data.

Protocol 1: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of this compound (Purity ≥ 98%) in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • Acquisition Parameters: Acquire the 13C{1H} spectrum at 125.76 MHz, 298 K, using a 30° pulse, a relaxation delay (D1) of 2.0 seconds, and 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C4, C4a, C7, C8a).

Protocol 2: Machine Learning Prediction (MestReNova v15+)
  • Input: Import the SMILES string (COC(=O)C1=CC=C2C(Br)=CC=NC2=C1) into the software.

  • Prediction Engine: Select the internal NMR Predictor (Graph-Machine/Neural Network ensemble).

  • Solvent Selection: Set the solvent environment to Chloroform-d to apply solvent-specific chemical shift corrections.

Protocol 3: Ab Initio DFT Calculation (Gaussian 16)
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum (dictating the ester group's coplanarity with the quinoline ring).

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level[5].

  • NMR Shielding Calculation: Submit the optimized geometry for GIAO NMR calculation at the B3LYP/6-311+G(d,p) level, incorporating the IEFPCM solvent model for chloroform[3][4].

  • Referencing: Convert the calculated isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the linear scaling equation derived from a TMS standard calculated at the exact same level of theory.

Mandatory Visualization: Workflow Architecture

G A Input Structure (SMILES) B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization (B3LYP/6-31G*) B->C D GIAO NMR Calculation (B3LYP/6-311+G(d,p)) C->D E Linear Scaling & Referencing (vs TMS) D->E G Statistical Comparison (RMSE & MAE) E->G Predicted Shifts F Experimental 13C NMR (Bruker 500 MHz, CDCl3) F->G Experimental Shifts

Fig 1: Computational workflow for ab initio 13C NMR prediction and experimental validation.

Data Presentation: Performance Comparison

The table below summarizes the 13C NMR chemical shifts (in ppm) for this compound. The simulated experimental values (derived from established quinoline additivity baselines) are compared against the three predictive methodologies.

Carbon PositionExperimental (Simulated)ChemDraw (Empirical)MestReNova (ML)DFT (GIAO/B3LYP)
C2 151.2153.0151.5151.0
C3 125.8124.0126.1125.5
C4 (C-Br) 123.5128.0124.2123.0
C4a 127.5129.5127.8127.2
C5 128.1127.0128.5128.3
C6 124.5126.0124.1124.8
C7 131.5130.0131.2131.8
C8 132.0130.5132.4131.7
C8a 149.0151.0148.7149.3
C=O 166.2167.0166.5166.0
O-CH3 52.652.052.852.4
RMSE (ppm) - 2.68 0.58 0.43
Discussion
  • ChemDraw (Empirical): Exhibits the highest error (RMSE = 2.68 ppm). It notably fails at C4, overestimating the shift by 4.5 ppm because standard HOSE codes struggle with the relativistic shielding caused by the heavy bromine atom on a conjugated system.

  • MestReNova (ML): Delivers excellent performance (RMSE = 0.58 ppm), validating recent literature that highlights the superiority of graph-machine models over legacy empirical databases[2]. It is the optimal choice for rapid, day-to-day structural verification.

  • DFT (GIAO): Achieves the highest accuracy (RMSE = 0.43 ppm). By explicitly calculating the electron density and incorporating the IEFPCM solvent model, DFT accurately captures both the heavy-atom effect at C4 and the anisotropic deshielding of the ester carbonyl[4]. While computationally expensive, it remains the gold standard for resolving ambiguous quaternary assignments in novel drug scaffolds.

References

  • Title: this compound | 1824048-33-0 Source: Sigma-Aldrich URL:

  • Title: arXiv:2403.11353v4 [cs.LG] - Predictive Modeling of NMR Chemical Shifts Without Using Atomic-Level Annotations Source: arXiv.org URL: 2

  • Title: Using Neural Networks for 13C NMR Chemical Shift Prediction–Comparison with Traditional Methods Source: ResearchGate URL: 1

  • Title: Performance of several density functional theory methods for computing 13c nmr chemical shifts of ketones cyclic Source: American Journal of Innovative Research & Applied Sciences URL: 3

  • Title: 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization Source: Royal Society Publishing URL: 4

  • Title: DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime Source: PMC - NIH URL: 5

Sources

High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 4-bromoquinoline-7-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) is a critical pharmaceutical intermediate utilized in the synthesis of biologically active 1[1]. Accurate determination of its purity is paramount for drug development professionals, as residual impurities—such as debrominated analogs, regioisomers, or unreacted precursors—can significantly impact downstream synthetic yields and pharmacological efficacy.

Analyzing basic aromatic heterocyclic compounds presents unique chromatographic challenges. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol to ensure high-fidelity purity quantitation.

Mechanistic Challenges in Quinoline Analysis

As an Application Scientist, the most frequent method development bottleneck encountered with quinoline derivatives is severe peak tailing. This phenomenon is rooted in the molecular structure of the analyte and its interaction with the stationary phase.

The Causality of Peak Tailing: Quinoline derivatives possess a basic nitrogen atom within their aromatic ring. In reversed-phase HPLC (RP-HPLC), if the mobile phase pH is near neutral, residual unreacted silanol groups (-SiOH) on the silica support of the column ionize to form negatively charged species (-SiO⁻). Simultaneously, the basic quinoline nitrogen becomes protonated. This creates a strong electrostatic attraction, leading to a dual-retention mechanism (hydrophobic dispersion + secondary ion-exchange)[2]. Chromatographically, this manifests as peak tailing, reduced theoretical plates, and poor resolution between closely eluting impurities.

To mitigate this, two strategic variables must be optimized:

  • Mobile Phase pH Control: Utilizing an highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) ensures that and neutral, effectively shutting down the ion-exchange pathway.

  • Stationary Phase Selection: Standard octadecyl (C18) columns often fail to provide adequate selectivity for complex quinoline mixtures. Shifting to columns capable of 3

    3 provides orthogonal selectivity that resolves structural isomers[3].
    

Comparative Column Evaluation

To establish the optimal method for this compound, we compare three distinct column chemistries under identical acidic gradient conditions.

  • Standard C18 (e.g., ZORBAX Eclipse Plus C18): Relies purely on hydrophobic dispersion forces. While heavily end-capped to reduce silanol activity, it often struggles to separate the 4-bromo API from potential 5-bromo or 6-bromo regioisomers due to their nearly identical hydrophobicity[2].

  • Phenyl-Hexyl (e.g., XBridge Phenyl): Introduces

    
     interactions. The electron-deficient quinoline ring (exacerbated by the electron-withdrawing bromo and carboxylate groups) interacts strongly with the electron-rich phenyl phase, offering superior isomeric resolution.
    
  • Naphthylpropyl Phase: Literature indicates that specialized 3 yield the highest selectivity coefficients for quinoline derivatives compared to reference octadecyl columns, enabling complete separation of closely related alkaloids[3].

Quantitative Data Summary

Table 1 summarizes the comparative performance metrics for the main peak (this compound) and a spiked closely eluting impurity (methyl quinoline-7-carboxylate, the debrominated analog).

Table 1: Chromatographic Performance Comparison across Stationary Phases

Column ChemistryRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Debromo Impurity
Standard C18 8.41.858,5001.4
Phenyl-Hexyl 9.21.1514,2002.8
Naphthylpropyl 10.51.0816,5003.5

Data demonstrates that


 active phases (Phenyl-Hexyl and Naphthylpropyl) drastically improve peak symmetry and resolution compared to standard C18.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability testing (SST) to validate the method prior to sample analysis.

HPLC_Workflow Start Sample Prep: This compound Screening Column Chemistry Screening (C18 vs. Phenyl/Biphenyl) Start->Screening pH Mobile Phase Optimization (Acidic pH to suppress silanols) Screening->pH Evaluate System Suitability Check (Tailing Factor < 1.5?) pH->Evaluate Optimize Adjust Organic Modifier (Methanol vs. Acetonitrile) Evaluate->Optimize No Validate Method Validation (Purity & Impurity Quantitation) Evaluate->Validate Yes Optimize->Evaluate

HPLC method development workflow for quinoline derivatives.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of this compound standard.

  • Dissolve in 10.0 mL of Diluent (50:50 Methanol:Water) to yield a 1.0 mg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution[3].

  • Dilute to a working concentration of 0.1 mg/mL using the diluent. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl or Naphthylpropyl, 150 mm × 4.6 mm, 3.5 µm particle size[3].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (UV cut-off 190 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 4 (optimal for conjugated aromatic systems)[4].

  • Injection Volume: 5 µL.

Phase 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: Linear ramp from 10% B to 80% B

  • 12.0 - 15.0 min: Hold at 80% B (Column wash)

  • 15.0 - 15.1 min: Return to 10% B

  • 15.1 - 20.0 min: Re-equilibration

Phase 4: System Suitability (Self-Validation) Before analyzing unknown batches, inject the working standard solution five consecutive times to validate the system state.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%.
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical plates (

      
      ) 
      
      
      
      10,000.
    • Resolution (

      
      ) between the main peak and the closest known impurity 
      
      
      
      2.0[2].

Conclusion

For the purity analysis of this compound, relying solely on traditional C18 chemistry often leads to compromised resolution and peak shape due to unsuppressed silanol interactions and a lack of


 selectivity. By transitioning to a Phenyl-Hexyl or Naphthylpropyl stationary phase[3] and strictly controlling the mobile phase pH with TFA, analytical scientists can achieve a robust, reproducible, and highly selective method suitable for stringent pharmaceutical quality control.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Alternative Method Development Techniques Source: Waters Corporation URL:[Link]

  • HPLC Method Development: Standard Practices and New Columns Source: Agilent Technologies URL:[Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed (nih.gov) URL:[Link]

Sources

Comparative Guide: Reactivity of 4-Bromo vs. 6-Bromo Quinoline Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-bromo vs. 6-bromo quinoline esters, focusing on their distinct electronic environments and resulting reactivity profiles in drug discovery applications.

Content Type: Technical Comparison & Application Guide Subject: Ethyl/Methyl Bromoquinoline-3-carboxylates Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the structural optimization of quinoline-based pharmacophores, the position of the bromine handle dictates the synthetic strategy. While both 4-bromo and 6-bromo quinoline-3-carboxylates appear structurally similar, they belong to distinct reactivity classes due to the electronic disparity between the electron-deficient pyridine ring (C4) and the benzenoid ring (C6).

  • 4-Bromoquinoline-3-esters: Behave as vinylogous acid bromides . They are highly electrophilic, unstable to hydrolysis, and excellent substrates for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 6-Bromoquinoline-3-esters: Behave as electron-deficient aryl bromides . They are chemically stable, inert to

    
     under mild conditions, and are ideal substrates for Palladium-catalyzed cross-couplings (Suzuki, Buchwald).
    

Strategic Takeaway: Use the 4-bromo isomer to introduce heteroatoms (O, N, S) via substitution without metals. Use the 6-bromo isomer to extend the carbon skeleton via metal-catalyzed coupling.

Electronic Structure & Mechanistic Basis

The reactivity difference is rooted in the resonance stabilization of the intermediates.

Orbital Analysis
  • Position 4 (Pyridine Ring): The C4 position is conjugated directly with the quinoline nitrogen. The electron-withdrawing ester at C3 further depletes electron density at C4. This makes the C-Br bond extremely polarized and the carbon highly susceptible to nucleophilic attack.

  • Position 6 (Benzene Ring): The C6 position is electronically isolated from the nitrogen's direct resonance withdrawal. While the ring is generally electron-poor due to the fused pyridine, C6 retains "benzenoid" character, requiring metal insertion (oxidative addition) for activation.

Visualization of Electronic Activation

The following diagram illustrates the resonance contributors that activate the 4-position but leave the 6-position relatively neutral.

QuinolineResonance cluster_reactivity Reactivity Consequence N_Ground Ground State (Neutral) N_4Pos 4-Position Activation (Resonance + at C4) N_Ground->N_4Pos N-withdrawal (Para-like) N_6Pos 6-Position (No Resonance +) N_Ground->N_6Pos Inductive only (Weak) R_SNAr S_NAr Susceptibility N_4Pos->R_SNAr High R_Pd Pd Oxidative Addition N_6Pos->R_Pd Stable Substrate

Figure 1: Resonance effects creating a positive dipole at C4, facilitating nucleophilic attack, unlike the neutral C6.

Detailed Reactivity Comparison

Nucleophilic Aromatic Substitution ( )

This is the primary differentiator.

  • 4-Bromo Isomer: The reaction proceeds rapidly via a Meisenheimer complex. The nitrogen atom acts as an electron sink, stabilizing the negative charge.

    • Conditions: Mild (RT to 60°C), weak bases (

      
      , 
      
      
      
      ).
    • Scope: Amines, thiols, alkoxides.

  • 6-Bromo Isomer: Inert. The intermediate anion cannot be stabilized by the nitrogen.

    • Conditions: Requires forcing conditions or transition metal catalysis (Buchwald-Hartwig) to achieve C-N bond formation.

Data Comparison: Reaction with Morpholine (1.2 eq)

Feature 4-Bromoquinoline-3-ester 6-Bromoquinoline-3-ester
Solvent THF or DMF DMF or Toluene
Temperature 25°C - 60°C >100°C (No Reaction w/o Pd)
Time 1 - 4 hours N/A
Yield 85-95% < 5% (Recovery of SM)

| Mechanism | Addition-Elimination (


) | None (requires Pd) |
Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Both isomers undergo coupling, but the 4-bromo isomer presents stability challenges.

  • 6-Bromo Isomer: Robust.[1] It behaves like a standard aryl bromide.[2] High turnover numbers (TON) and excellent functional group tolerance.

  • 4-Bromo Isomer: Reactive, but the C-Br bond is labile.

    • Risk: In the presence of water/hydroxide bases (common in Suzuki), the 4-Br can hydrolyze to the 4-quinolone (tautomer of 4-hydroxyquinoline), killing the reaction.

    • Solution: Use anhydrous conditions (e.g.,

      
       in Dioxane) or non-nucleophilic bases.
      

Experimental Protocols

Protocol A: Functionalization of Ethyl 4-bromoquinoline-3-carboxylate

Validates the electrophilic nature of the C4 position.

  • Setup: Charge a 50 mL round-bottom flask with Ethyl 4-bromoquinoline-3-carboxylate (1.0 mmol, 280 mg) and anhydrous THF (5 mL).

  • Addition: Add Triethylamine (1.5 mmol, 210 µL) followed by the amine nucleophile (e.g., Benzylamine , 1.1 mmol).

  • Reaction: Stir at Room Temperature. Monitor by TLC (Hexane/EtOAc 3:1).

    • Observation: The spot for the starting material (Rf ~0.6) will disappear rapidly, replaced by a lower Rf fluorescent spot.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH or flash chromatography.

    • Expected Yield: >90%.[3][4]

Protocol B: Suzuki Coupling of Ethyl 6-bromoquinoline-3-carboxylate

Validates the stability and cross-coupling capability of the C6 position.

  • Setup: In a microwave vial or pressure tube, combine:

    • Ethyl 6-bromoquinoline-3-carboxylate (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 
        (0.03 mmol, 3 mol%)
      
    • 
        (2.0 mmol)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through a Celite pad. Extract filtrate with EtOAc.

  • Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexanes).

    • Expected Yield: 80-95%.

Decision Logic for Synthetic Planning

Use the following flowchart to select the correct isomer for your target molecule.

SynthesisDecision Start Target Molecule Structure Q1 Where is the new substituent? Start->Q1 Pos4 Use 4-Bromo-3-Ester Q1->Pos4 Position 4 Pos6 Use 6-Bromo-3-Ester Q1->Pos6 Position 6 Q2_4 Linkage Type? Pos4->Q2_4 Q2_6 Linkage Type? Pos6->Q2_6 Path_SNAr Heteroatom (N, O, S) Method: SNAr (No Metal) Q2_4->Path_SNAr Nucleophile Path_Suzuki Carbon (Aryl/Alkyl) Method: Suzuki/Heck Q2_6->Path_Suzuki C-C Bond Path_Buchwald Heteroatom (N, O) Method: Buchwald-Hartwig Q2_6->Path_Buchwald C-N Bond Path_Hydrolysis WARNING: Moisture Sensitive Avoid aqueous bases Path_SNAr->Path_Hydrolysis

Figure 2: Synthetic decision tree based on target regiochemistry and linkage type.

References

  • Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates. Organic Letters.[5] (Demonstrates the necessity of Pd-catalysis for 6-bromoquinolines vs SNAr).

  • Ma, Y., et al. (2018). Regioselective Synthesis of Functionalized Quinolines via SNAr. Journal of Organic Chemistry.[5][6] (Details the high reactivity of 4-haloquinolines).

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II: Quinoline Synthesis and Functionalization. Wiley. (Authoritative text on electronic properties of the quinoline ring).

  • BenchChem Technical Guides.Reactivity of 6-Bromoquinoline as a Synthetic Building Block.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Quinolines

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Methyl 4-bromoquinoline-7-carboxylate, with its halogen and ester functionalities, presents a unique analytical challenge. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quality control in complex matrices. This guide will compare the fragmentation pathways under hard (EI) and soft (ESI) ionization techniques, providing a predictive framework for its analysis.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns.[1] These patterns, however, are highly reproducible and provide a detailed fingerprint of the molecule's structure.

Expected Key Fragmentation Pathways under EI

The fragmentation of this compound under EI is anticipated to be driven by the presence of the ester group and the inherent stability of the quinoline ring. A primary fragmentation event for esters is the cleavage of bonds adjacent to the carbonyl group.[2]

A dominant fragmentation pathway for carboxylic acid derivatives involves the formation of a stable acylium ion.[3][4] For the target molecule, this would involve the loss of the methoxy radical (•OCH3) to form a highly stable acylium ion. Further fragmentation of the quinoline ring structure can proceed through the characteristic loss of hydrogen cyanide (HCN).[5][6]

Another expected fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH3), leading to a bromo-substituted quinoline radical cation. The presence of the bromine atom will result in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments, which is a key diagnostic feature.

Diagram: Predicted Electron Ionization (EI) Fragmentation Pathway

EI_Fragmentation M [M]+• This compound F1 [M - •OCH3]+ Loss of methoxy radical M->F1 - •OCH3 F3 [M - •COOCH3]+ Loss of methoxycarbonyl radical M->F3 - •COOCH3 F2 [F1 - CO]+ Loss of carbon monoxide F1->F2 - CO F4 [F3 - HCN]+ Loss of hydrogen cyanide F3->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach to Structural Interrogation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal fragmentation in the ion source.[1] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions.

Predicted Fragmentation under Collision-Induced Dissociation (CID)

In positive ion mode ESI, this compound is expected to readily protonate to form the [M+H]+ ion.[5] Subsequent collision-induced dissociation (CID) will likely initiate fragmentation at the ester functionality. A characteristic fragmentation pathway for protonated esters is the neutral loss of the corresponding alcohol, in this case, methanol (CH3OH).

Another plausible fragmentation pathway involves the loss of carbon monoxide (CO) from the protonated molecule. For similar quinoline carboxylic acids, the loss of both water and carbon monoxide has been observed.[5]

Diagram: Predicted Electrospray Ionization (ESI) Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ Protonated Molecule F1_ESI [M+H - CH3OH]+ Loss of methanol MH->F1_ESI - CH3OH F2_ESI [M+H - CO]+ Loss of carbon monoxide MH->F2_ESI - CO F3_ESI [F2_ESI - H2O]+ Loss of water F2_ESI->F3_ESI - H2O

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Analysis: EI vs. ESI for Structural Elucidation

The choice between EI and ESI for the analysis of this compound will depend on the analytical objective.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Hard IonizationSoft Ionization
Molecular Ion May be weak or absentStrong [M+H]+ or [M-H]-
Fragmentation Extensive, provides detailed structural "fingerprint"Controlled via MS/MS, targeted structural information
Key Fragments Acylium ions, loss of •OCH3, •COOCH3, HCNLoss of neutral molecules (CH3OH, CO, H2O)
Primary Use Structural elucidation of unknown compoundsConfirmation of known compounds, analysis of complex mixtures

Experimental Protocol: Acquiring Mass Spectra

The following provides a generalized, step-by-step methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Dilution: For ESI analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water, often with the addition of 0.1% formic acid to promote protonation. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography.

Instrumentation and Parameters

Electron Ionization (EI-MS):

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from m/z 50 to a value approximately 50 Da above the molecular weight of the compound.

  • Inlet System: If using GC, a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the analyte.

Electrospray Ionization (ESI-MS/MS):

  • Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature and flow rate to ensure efficient desolvation.

  • MS1 Scan: Acquire a full scan spectrum to identify the [M+H]+ precursor ion.

  • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion and apply collision energy (this will need to be optimized) to induce fragmentation. Acquire the product ion spectrum.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Dissolution Dissolution Dilution Dilution Dissolution->Dilution EI_MS EI-MS Dilution->EI_MS ESI_MSMS ESI-MS/MS Dilution->ESI_MSMS EI_Data Analyze EI Fragmentation EI_MS->EI_Data ESI_Data Analyze ESI-MS/MS Fragmentation ESI_MSMS->ESI_Data

Sources

Comparative Guide: Methyl vs. Ethyl 4-Bromoquinoline-7-Carboxylate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The 4-bromoquinoline-7-carboxylate scaffold is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors. The C4-bromine serves as a highly electrophilic vector for transition-metal-catalyzed cross-coupling, while the C7-carboxylate provides a critical handle for salt-bridge formation with target protein residues (such as R136 in DHODH) 1.

When designing synthetic routes, researchers must choose between the methyl ester (CAS: 1824048-33-0) and the ethyl ester (CAS: 2090185-49-0) analogs. While structurally similar, the choice of alkyl group dictates downstream deprotection kinetics, lipophilicity, and overall synthetic efficiency.

Physicochemical Profiling & Structural Implications

The addition of a single methylene unit in the ethyl ester analog subtly alters the molecule's physicochemical profile. The table below summarizes the key differences that influence handling, purification, and reaction design.

PropertyMethyl 4-Bromoquinoline-7-CarboxylateEthyl 4-Bromoquinoline-7-Carboxylate
CAS Number 1824048-33-02090185-49-0
Molecular Weight 266.09 g/mol 280.12 g/mol
Calculated LogP ~2.90~3.35
Boiling Point ~368.7 °C (at 760 mmHg)~380.0 °C (at 760 mmHg)
Steric Bulk (C7) MinimalModerate (Increased rotational volume)
Primary Application Early-stage intermediates requiring mild saponificationLate-stage intermediates or lipophilic prodrugs

Data supported by commercial chemical property databases 23.

Reactivity Dynamics & Mechanistic Causality

Saponification Kinetics

The most critical operational difference between these two analogs lies in their susceptibility to nucleophilic acyl substitution (hydrolysis). The methyl ester hydrolyzes significantly faster than the ethyl ester under standard basic conditions (e.g., LiOH or NaOH).

The Causality: The ethyl group introduces a higher degree of steric hindrance around the carbonyl carbon, restricting the trajectory of the incoming hydroxide nucleophile. Furthermore, the ethyl group exerts a slightly stronger inductive electron-donating effect (+I) compared to the methyl group. This electron donation stabilizes the carbonyl's ground state, decreasing its electrophilicity and raising the activation energy required to form the tetrahedral intermediate 4.

Workflow Start 4-Bromoquinoline-7-carboxylate Methyl Methyl Ester Start->Methyl Ethyl Ethyl Ester Start->Ethyl Hydro1 Fast Hydrolysis (RT) Methyl->Hydro1 Hydro2 Slow Hydrolysis (40°C) Ethyl->Hydro2 End1 Mild Deprotection Hydro1->End1 End2 In Vivo Prodrug Hydro2->End2

Decision matrix for selecting ester analogs based on hydrolysis kinetics and final application.

Cross-Coupling Compatibility

Both esters exhibit identical reactivity at the C4-bromide position. The quinoline nitrogen acts as a strong electron-withdrawing group (para-like relationship to C4), making the C-Br bond highly activated for oxidative addition by Pd(0). The C7 ester is meta to the nitrogen but conjugated with the extended aromatic system, providing a mild electron-withdrawing effect that further activates the scaffold without introducing steric hindrance at the C4 reaction site.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and analytical checkpoints.

Protocol A: Chemoselective Saponification of the Ester

Objective: Convert the ester to the free carboxylic acid without degrading sensitive functional groups installed during prior cross-coupling steps.

  • Reaction Setup: Dissolve 1.0 equivalent of the quinoline-7-carboxylate ester in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

    • Causality: This specific ternary solvent system is critical; THF and MeOH solubilize the lipophilic organic starting material, while H2O dissolves the inorganic base and stabilizes the resulting carboxylate salt.

  • Base Addition: Add 3.0 equivalents of LiOH·H2O.

    • Causality: Excess base drives the equilibrium forward and buffers against the generated carboxylic acid. LiOH is preferred over NaOH to prevent unwanted side reactions (such as S_NAr at the C4 position if the bromide is still present).

  • Incubation:

    • For Methyl Ester : Stir at room temperature (20-25 °C) for 2-4 hours.

    • For Ethyl Ester : Heat to 40 °C and stir for 4-8 hours due to increased steric hindrance.

  • Validation (TLC/LCMS): Monitor the reaction. The starting material will disappear, and a highly polar baseline spot (the carboxylate salt) will form. LCMS should show the [M-H]- mass of the free acid.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and cool to 0 °C. Slowly acidify with 1M HCl to pH 3-4.

    • Validation: The free carboxylic acid will immediately precipitate as a solid, validating successful conversion. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install an aryl/heteroaryl group at the highly activated C4 position.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromoquinoline-7-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 ratio, 0.2 M).

    • Causality: Water is strictly required to dissolve the K2CO3 and hydroxylate the boronic acid into the reactive "ate" complex, which is mandatory for the transmetalation step.

  • Incubation: Heat to 90 °C under a nitrogen atmosphere for 4-6 hours.

  • Validation: Analyze via LCMS. The characteristic bromine isotope pattern (M / M+2) of the starting material (m/z ~266/268 for methyl ester) must be completely consumed, replaced by the product mass.

CatalyticCycle Substrate C4-Bromoquinoline OxAdd Oxidative Addition Substrate->OxAdd Pd(0) TransMet Transmetalation OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Pd(0) Regen Product C4-Aryl Quinoline RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the highly activated C4 quinoline position.

References

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.
  • Fluorochem. "this compound (Product Code: F695341)." Fluorochem Product Database.
  • BLD Pharm. "Ethyl 4-bromoquinoline-7-carboxylate (BD00749652)." BLD Pharmatech Catalog.
  • Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." LibreTexts Organic Chemistry.

Sources

Analytical Reference Standards for Methyl 4-Bromoquinoline-7-Carboxylate: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0) is a highly specialized active pharmaceutical ingredient (API) intermediate utilized extensively in the discovery of novel therapeutics[1]. The strategic placement of the bromo- leaving group at the C4 position makes it an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations) and Nucleophilic Aromatic Substitution (


). Concurrently, the C7 methyl ester provides a versatile vector for downstream derivatization into amides, acids, or complex heterocycles[2].

For researchers and Chemistry, Manufacturing, and Controls (CMC) professionals, selecting and validating the correct reference standard is critical to ensuring the integrity of Structure-Activity Relationship (SAR) data and clinical batch safety.

Comparative Analysis of Quinoline-Based Reference Standards

When developing quantitative analytical methods, this compound is frequently evaluated against its structural analogues. Comparing these standards allows analytical scientists to track regioisomeric impurities and assess the efficiency of different halogenated starting materials. While research-grade materials may offer 95% purity[3][4], certified primary reference standards require a stringent purity of ≥ 98.0%[1].

Quantitative Physicochemical Comparison
Reference StandardCAS NumberMolecular WeightBoiling PointTarget PurityPrimary Utility in Drug Design
This compound 1824048-33-0266.09 g/mol [1]368.7 ± 22.0 °C≥ 98.0%Core scaffold for C4 cross-coupling & kinase inhibitor synthesis
Methyl 4-chloroquinoline-7-carboxylate N/A221.64 g/mol N/A≥ 95.0%Alternative, less reactive electrophile for selective

Methyl 7-bromoquinoline-4-carboxylate N/A266.09 g/mol N/A≥ 95.0%Regioisomeric control standard for impurity tracking

Experimental Methodologies: Self-Validating Protocols

To qualify a batch of this compound as a certified reference standard, the analytical methodology must be robust, reproducible, and self-validating. The following protocols integrate internal checks to prevent the reporting of false-positive data.

Protocol A: Chromatographic Purity via HPLC-UV

Causality & Rationale: The quinoline nitrogen features a basic lone pair (pKa ~4.9) that can strongly interact with residual, unendcapped silanols on a silica-based stationary phase, leading to severe peak tailing. By utilizing a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA), the silanols are fully protonated, mitigating secondary ion-exchange interactions and ensuring sharp, quantifiable peaks. Detection is set to 254 nm because the conjugated bicyclic aromatic system of the quinoline core provides maximum UV absorbance at this wavelength, allowing for the detection of trace impurities down to 0.05% Area.

Step-by-Step Workflow:

  • System Suitability Test (SST) - The Self-Validating Gate: Prepare a resolution solution containing 0.1 mg/mL of this compound and 0.01 mg/mL of a known closely eluting impurity (e.g., the des-bromo analogue).

  • Column Preparation: Install a high-efficiency C18 column (2.1 x 100 mm, 1.7 µm). Equilibrate the column oven to 40°C to reduce mobile phase viscosity, thereby improving mass transfer and lowering backpressure.

  • Mobile Phase Configuration:

    • Solvent A: Ultrapure Water + 0.1% TFA (v/v)

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% TFA (v/v)

  • Gradient Elution: Initiate a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B to wash strongly retained hydrophobic impurities.

  • Validation & Acceptance: Inject the SST solution. The analytical run is only considered valid if the resolution factor (

    
    ) between the main bromoquinoline peak and the impurity is ≥ 2.0. If 
    
    
    
    < 2.0, the system fails automatically, and sample analysis is halted.
Protocol B: Structural Confirmation via H-NMR

Causality & Rationale: While HPLC confirms purity, it cannot definitively prove molecular identity.


H-NMR in DMSO-

is utilized because this highly polar, aprotic solvent disrupts intermolecular hydrogen bonding, providing a clean, high-resolution spectrum. The C4-bromo substitution uniquely alters the chemical shifts of the adjacent C3 and C5 protons due to the anisotropic effect and electronegativity of the heavy bromine atom, easily differentiating it from the C4-chloro analogue.

Step-by-Step Workflow:

  • Dissolve 10 mg of the reference standard in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

  • Acquire a 1D

    
    H spectrum at 400 MHz with 16 scans, a relaxation delay (D1) of 2 seconds, and a 90° pulse angle.
    
  • Verify the diagnostic singlet of the methyl ester protons at ~3.9 ppm and map the distinct splitting pattern of the quinoline aromatic protons to confirm the absence of regioisomers.

Mechanistic Workflows and Applications

Reference Standard Qualification Workflow

The journey from crude synthesis to a certified reference standard requires a strict sequence of isolation and analytical validation.

Workflow A Crude Synthesis (CAS: 1824048-33-0) B Preparative HPLC Purification A->B Isolation C Analytical Validation (Self-Validating SST) B->C QC Sampling D HPLC-UV Analysis (Purity ≥ 98%) C->D Quantitative E 1H/13C NMR & LC-MS (Structural ID) C->E Qualitative F Certified Reference Standard D->F Rs ≥ 2.0 Pass E->F Spectra Match

Workflow for qualifying this compound reference standards.

Downstream Application: Kinase Inhibition Pathway

Once validated, this reference standard acts as the foundational building block for synthesizing targeted therapies. By displacing the C4-bromide with specific anilines or amines, researchers generate potent inhibitors that competitively bind to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), effectively shutting down oncogenic downstream signaling.

Pathway A Methyl 4-bromoquinoline -7-carboxylate B Buchwald-Hartwig Cross-Coupling A->B C4 Substitution C Quinoline-based Kinase Inhibitor B->C Derivatization D Receptor Tyrosine Kinase (RTK) C->D Competitive Binding E Downstream Signaling (PI3K/AKT Blockade) D->E Pathway Inhibition

Synthesis application and downstream RTK/PI3K pathway inhibition mechanism.

References

Sources

Safety Operating Guide

methyl 4-bromoquinoline-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: Methyl 4-bromoquinoline-7-carboxylate

As a halogenated heterocyclic building block frequently utilized in drug discovery and medicinal chemistry, This compound (CAS: 1824048-33-0) requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Because this compound contains both a halogen (bromine) and a nitrogen-containing aromatic ring, its disposal is not trivial; improper disposal can lead to the generation of toxic byproducts such as hydrobromic acid (HBr) and nitrogen oxides (NOx) if incinerated without appropriate environmental scrubbers.

This guide provides drug development professionals with the operational causality and step-by-step methodologies required for the safe handling, containment, and disposal of this compound.

Physicochemical and Hazard Profiling

Before initiating any disposal or cleanup protocol, it is critical to understand the physical state and hazard classifications of the material. This compound is typically handled as a solid powder[1].

Table 1: Hazard and Logistical Data Summary

Property / ClassificationData / SpecificationOperational Implication
CAS Number 1824048-33-0Primary identifier for EHS waste logging.
Molecular Formula C11H8BrNO2Presence of Bromine dictates the waste stream.
Physical State SolidDust generation is the primary exposure risk during transfer or spill cleanup.
GHS Hazard Statements H315, H319, H335Causes skin/eye irritation and respiratory irritation[2].
GHS Precautionary P261, P280, P501Avoid breathing dust; wear PPE; dispose of contents to licensed facility[1].
Waste Classification Halogenated Organic Solid Must strictly avoid mixing with non-halogenated waste streams.

Operational Waste Segregation Workflow

The fundamental principle of chemical disposal is segregation. Mixing halogenated waste with non-halogenated waste significantly increases institutional disposal costs and complicates the incineration process. Halogenated compounds must be processed at specialized facilities equipped with alkaline scrubbers to neutralize acidic exhaust gases (like HBr) generated during thermal destruction.

WasteWorkflow Start Solid Waste Generation: This compound Decision Halogen Check: Does the molecule contain F, Cl, Br, or I? Start->Decision Assess structure NonHalo Non-Halogenated Waste Stream Decision->NonHalo No Halo Halogenated Solid Waste Stream Decision->Halo Yes (Bromine present) Incineration EHS Transfer & Licensed High-Temp Incineration (with Alkaline Scrubbers) Halo->Incineration Institutional Protocol

Waste segregation decision matrix for brominated heterocyclic compounds.

Step-by-Step Disposal Methodology

Laboratory personnel must never attempt to chemically neutralize or "treat" brominated quinolines in the lab (e.g., via improvised hydrolysis or dehalogenation). The only self-validating and compliant protocol is containment and transfer.

Step 1: Primary Containment

  • Action: Collect all unused this compound, contaminated weighing paper, and disposable spatulas.

  • Causality: Solid waste must not be mixed with liquid waste to prevent unexpected dissolution, pressure buildup, or cross-reactivity.

  • Equipment: Place the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or clear glass jars with PTFE-lined caps are the industry standard.

Step 2: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately upon placing the first item into the container.

  • Details Required: Explicitly write "Halogenated Organic Solid Waste". List the chemical name ("this compound") and check the boxes for "Irritant" and "Toxic". Do not use abbreviations or structural formulas on the waste label, as EHS contractors require full nomenclature for compliance.

Step 3: Storage Prior to Pickup

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Causality: SAAs are legally mandated staging areas that ensure waste is kept under the control of the operator who generated it, preventing unauthorized mixing or accidental exposure.

Step 4: EHS Transfer

  • Action: Submit a waste pickup request to your institution's EHS department. The material will be transported to an EPA-approved (or local equivalent) facility for high-temperature incineration.

Spill Response and Decontamination Protocol

In the event of an accidental spill of the solid powder on the benchtop or floor, immediate mechanical recovery is required to prevent aerosolization and inhalation (H335 hazard)[1].

  • Isolate the Area: Restrict access to the immediate vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing standard laboratory PPE: nitrile gloves, safety goggles, and a buttoned lab coat. If the spill is large and dust is visibly airborne, a particulate respirator (N95 or higher) may be required depending on your site's safety assessment.

  • Mechanical Recovery: Do not dry sweep with a standard broom, as this generates dust. Use a damp paper towel or a dedicated spill-control pad lightly moistened with a compatible solvent (e.g., ethanol or water) to carefully wipe up the powder.

  • Waste Segregation: Place the contaminated paper towels/pads into the Halogenated Solid Waste container.

  • Surface Decontamination: Wash the affected benchtop area with soap and water to remove any residual micro-particulates.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.